Eleutheroside E
Descripción
This compound has been reported in Eleutherococcus senticosus with data available.
from Eleutherococcus senticosus extract
Structure
2D Structure
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-JSGUJALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316969 | |
| Record name | Eleutheroside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39432-56-9 | |
| Record name | Eleutheroside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39432-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eleutheroside E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039432569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eleutheroside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELEUTHEROSIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JP2P44H3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eleutheroside E: A Technical Guide to its Chemical Structure, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Eleutheroside E, a key bioactive lignan glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng). It details the molecule's chemical structure, methods for its isolation and analysis, and its significant role in modulating critical cellular signaling pathways.
Chemical Structure and Properties of this compound
This compound, also known as Acanthoside D, is a prominent member of the eleutheroside family of compounds. Structurally, it is a furofuran lignan, specifically the di-β-D-glucoside of (-)-syringaresinol. The core aglycone, (-)-syringaresinol, consists of two syringyl units (1,3,5-trimethoxy-2-hydroxybenzene) linked by a furofuran ring system. In this compound, both phenolic hydroxyl groups of the syringaresinol core are glycosidically linked to a glucose molecule.
The precise stereochemistry and linkage of the glucose units are critical to its identity and biological function. The molecule's complex structure gives rise to its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Data Presentation: Chemical and Physical Properties
All quantitative data for this compound is summarized in the table below for clear reference.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| Synonyms | Acanthoside D, (-)-Syringaresinol-4,4′-O-β-D-diglucoside | Wikipedia |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| CAS Number | 39432-56-9 | [1] |
| Appearance | White powder | Commercial Suppliers |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | ApexBio |
Experimental Protocols
Detailed methodologies for the isolation, purification, and analysis of this compound are crucial for consistent research outcomes.
The following protocol outlines a common method for extracting and purifying this compound from the dried roots or stems of Eleutherococcus senticosus. This method combines solvent extraction with chromatographic techniques.
-
Preparation of Plant Material : The air-dried and powdered plant material (e.g., 100 g) is prepared by grinding it in a mill and passing it through a 50-mesh sieve[2].
-
Solvent Extraction : The powder is extracted with 50% aqueous ethanol (e.g., 150 mL) for approximately 5 hours at room temperature. The resulting solution is filtered to remove solid plant debris[2].
-
Concentration : The crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 50°C and subsequently lyophilized to yield a dry powder[2].
-
Purification via Chromatography :
-
Macroporous Resin Chromatography : The dried crude extract is redissolved in deionized water and passed through a pre-treated macroporous resin column (e.g., HPD100C). The column is washed with water to remove impurities. Desorption is achieved by eluting with a 60:40 (v/v) ethanol-water solution. This step significantly increases the purity of the lignan fraction[3][4].
-
High-Speed Counter-Current Chromatography (HSCCC) : For final purification, preparative HSCCC can be employed. A two-phase solvent system, such as chloroform-methanol-isopropanol-water (5:6:1:4 v/v/v/v), is used. The lower phase serves as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 800 rpm. Fractions are collected and monitored for the presence of this compound[5].
-
High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound in extracts.
-
Sample and Standard Preparation : A stock solution of purified this compound standard is prepared in 70% methanol. The purified extract from the protocol above is dissolved in HPLC-grade methanol and filtered through a 0.45 µm membrane filter[2].
-
Chromatographic Conditions :
-
HPLC System : An apparatus equipped with a quaternary gradient pump, autosampler, and UV detector[2].
-
Column : XTerra RP C18 column (250 × 4.6 mm, 5.0 µm) maintained at 35°C[2].
-
Mobile Phase : A gradient elution using 1% aqueous phosphoric acid (Solvent A) and 100% acetonitrile (Solvent B) at a flow rate of 1.0 mL/min[2].
-
Gradient Program : 5-40% B (0-40 min), 40% B (40-50 min), 40-5% B (50-60 min)[2].
-
Detection : UV detection is performed at a wavelength of 216 nm[2].
-
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from the this compound standard.
Biological Activity and Key Signaling Pathway
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being particularly well-documented. These effects are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Under conditions of cellular stress, such as inflammation or hypoxia-reoxygenation (H/R) injury, various stimuli can activate the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[6][7]. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines[7][8].
Research has shown that this compound can effectively interrupt this cascade. Pre-treatment with this compound dramatically inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[8]. This action prevents the transcription of inflammatory mediators, thereby reducing cellular damage and apoptosis. It is suggested that this compound may exert this effect by suppressing an upstream activator of the IKK complex, such as the MAPK signaling pathway[8].
The following diagram illustrates the inhibitory effect of this compound on the canonical NF-κB signaling pathway.
References
- 1. This compound | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Separation of this compound from crude extract of Radix Acanthopanacis Senticosus by analytical and preparative high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleutheroside E mechanism of action in neuroprotection
An In-depth Technical Guide on the Core Mechanism of Action of Eleutheroside E in Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (EE), a principal bioactive lignan from Eleutherococcus senticosus (Siberian ginseng), has demonstrated significant neuroprotective properties. Its therapeutic potential stems from its ability to mitigate oxidative stress and inhibit apoptosis, two critical factors in the pathogenesis of neurodegenerative diseases and ischemic brain injury. This technical guide provides a detailed examination of the core molecular mechanisms underlying this compound's neuroprotective effects, focusing on the modulation of the Nrf2/HO-1 and PI3K/Akt signaling pathways. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the involved pathways are visualized to offer a comprehensive resource for research and development professionals.
Core Neuroprotective Mechanisms of this compound
This compound confers neuroprotection primarily by targeting two interconnected cellular defense pathways: the antioxidant Nrf2/HO-1 pathway and the pro-survival PI3K/Akt pathway. By activating these cascades, EE effectively enhances the resilience of neuronal cells against various insults.
Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
This compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[1] Key among these are NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[1][2] The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage, lipid peroxidation, and subsequent cell death.[2][4] Studies have shown that EE treatment significantly upregulates the expression of Nrf2 and NQO1 in neuronal cells.[2]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Inhibition of Apoptosis through PI3K/Akt Pathway Activation
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node for promoting cell survival and inhibiting apoptosis.[5][6] Its activation is crucial for protecting neurons from various insults.[4] this compound has been shown to promote the activation of the PI3K/Akt signaling cascade.[4] Activated Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets to suppress apoptosis.[7]
Key anti-apoptotic mechanisms mediated by Akt include:
-
Inhibition of Pro-apoptotic Proteins: Akt can phosphorylate and inactivate members of the Bcl-2 family, such as Bad and Bax, preventing them from triggering mitochondrial outer membrane permeabilization.[8]
-
Upregulation of Anti-apoptotic Proteins: Akt can lead to the increased expression of anti-apoptotic proteins like Bcl-2.[8] The resulting increase in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival.
-
Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, the PI3K/Akt pathway effectively blocks the activation of the caspase cascade (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[8][9]
Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several in vitro studies. The tables below summarize key findings, demonstrating a dose-dependent protective effect.
Table 1: Effect of this compound on Neuronal Viability and Oxidative Stress Markers in an MPTP-Induced Parkinson's Disease Cell Model [2]
| Treatment Group | Concentration (µmol/L) | Cell Survival Rate (%) | Intracellular ROS Level | Mitochondrial Membrane Potential |
| Control | - | 100 | Normal | High |
| MPTP (2500 µmol/L) | - | Decreased | Increased | Decreased |
| EE + MPTP | 100 (Low) | Increased | - | - |
| EE + MPTP | 300 (Medium) | Increased | Decreased | Increased |
| EE + MPTP | 500 (High) | Increased | Decreased | Increased |
| Cell Line: Rat adrenal pheochromocytoma (PC-12) cells. | ||||
| ROS: Reactive Oxygen Species. |
Table 2: Effect of this compound on Apoptosis and Nrf2 Pathway Protein Expression [2]
| Treatment Group | Concentration (µmol/L) | Apoptosis Rate | CytC Expression | Nrf2 Expression | NQO1 Expression |
| Control | - | Normal | Normal | Normal | Normal |
| MPTP (2500 µmol/L) | - | Increased | Decreased | Decreased | Decreased |
| EE + MPTP | 100 (Low) | Decreased | - | - | - |
| EE + MPTP | 300 (Medium) | Decreased | Upregulated | Upregulated | Upregulated |
| EE + MPTP | 500 (High) | Decreased | Upregulated | Upregulated | Upregulated |
| Cell Line: PC-12 cells. | |||||
| CytC: Cytochrome C. |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the common methodologies employed to investigate the neuroprotective mechanisms of this compound.
In Vitro Model of Parkinson's Disease
-
Cell Culture: Rat adrenal pheochromocytoma (PC-12) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Induction of Neurotoxicity: A neurotoxic model of Parkinson's disease is established by treating PC-12 cells with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a concentration of 2500 µmol/L.[2]
-
This compound Treatment: To assess neuroprotective effects, cells are pre-treated with this compound at various concentrations (e.g., 100, 300, 500 µmol/L) for a defined period before the addition of MPTP.[2] A positive control group, such as Selegiline (50 µmol/L), is often included.[2]
Caption: Workflow for assessing this compound's neuroprotective effects.
Cell Viability Assay
-
Method: The Cell Counting Kit-8 (CCK-8) assay is commonly used.
-
Procedure: Following treatment, CCK-8 solution is added to each well and incubated for a specified time. The absorbance is then measured with a microplate reader at a wavelength of 450 nm to determine the number of viable cells.[2]
Reactive Oxygen Species (ROS) Measurement
-
Method: A ROS assay kit utilizing a fluorescent probe (e.g., DCFH-DA).
-
Procedure: After treatment, cells are incubated with the ROS probe. The probe is oxidized by intracellular ROS to a highly fluorescent compound. The fluorescence intensity, which is proportional to the ROS level, is then quantified using a fluorescence microscope or plate reader.[2]
Western Blot Analysis
-
Purpose: To quantify the expression levels of specific proteins involved in the signaling pathways (e.g., Nrf2, NQO1, Cytochrome C, p-Akt, Akt, Bcl-2, Bax).[2]
-
Procedure:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined via a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an ECL detection system, and band densities are quantified and normalized to a loading control (e.g., β-actin).[2]
-
Conclusion and Future Directions
This compound demonstrates robust neuroprotective activity through the dual activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways. By enhancing antioxidant defenses and inhibiting apoptosis, EE presents a compelling profile for a therapeutic agent against neurodegenerative conditions. The data indicates a clear dose-dependent effect in mitigating neuronal damage in preclinical models.
For drug development professionals, these mechanisms provide defined targets for further optimization and characterization. Future research should focus on in vivo efficacy in animal models of neurodegeneration, pharmacokinetic and pharmacodynamic profiling to establish optimal dosing, and investigation into synergistic effects with other neuroprotective agents. The detailed protocols and pathway analyses provided herein serve as a foundational guide for advancing this compound from a promising natural compound to a potential clinical candidate.
References
- 1. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Eleutheroside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside E, a prominent active lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies precipitated or exacerbated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, detailing its direct radical-scavenging capabilities and its influence on endogenous antioxidant defense systems. This document summarizes key quantitative data, presents detailed experimental protocols for investigating its antioxidant efficacy, and visualizes the intricate signaling pathways modulated by this compound.
Introduction to this compound and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.[1] this compound has emerged as a promising natural compound with the ability to counteract oxidative stress.[2] Its antioxidant effects are multifaceted, involving both direct neutralization of free radicals and the modulation of intracellular signaling pathways that govern the expression of cytoprotective genes.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and upregulation of endogenous antioxidant defense systems via modulation of key signaling pathways.
Direct Radical Scavenging Activity
While direct radical scavenging data for purified this compound is limited in the reviewed literature, studies on closely related compounds and extracts of Eleutherococcus senticosus suggest potential free radical neutralizing capabilities. For instance, Eleutheroside E1, a related lignan, has demonstrated potent DPPH radical scavenging activity.[3] The antioxidant activity of extracts from Eleutherococcus senticosus, rich in this compound, further supports this direct antioxidant potential.[4]
Modulation of Intracellular Signaling Pathways
This compound's indirect antioxidant effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade.
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5]
Oxidative stress is a potent activator of the MAPK and NF-κB signaling pathways, which play a central role in the inflammatory response and apoptosis. This compound has been shown to suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby inhibiting the activation of the transcription factor NF-κB.[6] This leads to a downregulation of pro-inflammatory cytokines and a reduction in cellular damage.
Quantitative Data on Antioxidant Properties
The antioxidant efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Cell/Tissue Type | Model | Treatment | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Malondialdehyde (MDA) Content | Reference |
| Human Skin Fibroblasts (HSFs) | D-galactose-induced senescence | 50 µmol/L this compound | Increased to 22.51 ± 1.09% (from 15.31 ± 1.02% in model) | Increased by 15.87 ± 2.25% | - | Reduced to 6.34 ± 0.58 (from 7.35 ± 0.47 in model) | [7] |
| Human Skin Fibroblasts (HSFs) | D-galactose-induced senescence | 200 µmol/L this compound | - | Increased by 42.39 ± 5.13% | - | Reduced to 2.72 ± 0.12 (from 7.35 ± 0.47 in model) | [7] |
| Rat Hippocampal Neurons | Ischemia-Reperfusion (I/R) | This compound | Significantly increased | - | Significantly increased | Significantly reduced | [8] |
Table 2: IC50 Values for Radical Scavenging Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| Eleutheroside E1 | DPPH | 37.03 µg/mL | [3] |
| Eleutherococcus senticosus Fruit Intractum | DPPH | 162.56 µg/mL | [4] |
| Eleutherococcus senticosus Fruit Intractum | ABTS | 44.80 µg/mL | [4] |
| This compound | CYP2E1 inhibition | 188.36 µM | [9] |
| This compound | CYP2C9 inhibition | 261.82 µM | [9] |
Note: Data for purified this compound in direct radical scavenging assays (DPPH, ABTS) is not extensively available in the reviewed literature. The data presented is for a closely related compound (Eleutheroside E1) and extracts of the plant source.
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Intracellular ROS Detection using DCFH-DA
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed cells (e.g., H9c2 or PC-12) in a 96-well black plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Induce oxidative stress by adding an agent like H₂O₂ or using a hypoxia/reoxygenation model.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis for Nrf2 and MAPK Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states in response to this compound treatment.
-
Procedure:
-
Treat cells with this compound and/or an oxidative stressor.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-p38, p38, p-ERK, ERK, p-JNK, JNK, NF-κB p65, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
This compound demonstrates significant antioxidant properties through both direct and indirect mechanisms. Its ability to modulate the Nrf2 and MAPK/NF-κB signaling pathways underscores its potential as a therapeutic agent for mitigating oxidative stress-related diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the antioxidant potential of this compound.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive in vivo studies to validate its efficacy and safety in various disease models, and exploring its potential for synergistic effects with other antioxidant compounds. Further investigation into its direct radical scavenging capacity with purified this compound is also warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Eleutheroside B and this compound on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Eleutheroside E's Impact on Gene Expression: A Technical Guide for Researchers
Abstract
Eleutheroside E (EE), a prominent bioactive lignan glycoside isolated from the roots and stems of Acanthopanax senticosus (Siberian ginseng), has garnered significant scientific attention for its diverse pharmacological activities. These include anti-inflammatory, neuroprotective, anti-diabetic, cardioprotective, and anti-cancer properties. The therapeutic potential of EE is intrinsically linked to its ability to modulate gene expression, thereby influencing a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on gene expression, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks affected by this compound.
Introduction
This compound stands out as a promising natural compound with a wide spectrum of biological effects. Its therapeutic efficacy is underpinned by its capacity to interact with and modulate cellular machinery at the genetic level. Understanding the precise mechanisms by which EE alters gene expression is paramount for its development as a potential therapeutic agent. This document synthesizes the existing research to provide a detailed technical resource on the molecular impact of this compound.
Quantitative Impact of this compound on Gene and Protein Expression
This compound exerts its biological effects by modulating the expression of various genes and proteins involved in inflammation, metabolism, cell survival, and apoptosis. The following tables summarize the key quantitative findings from various studies.
Table 1: Effect of this compound on Inflammatory Gene and Protein Expression
| Target Gene/Protein | Cell/Tissue Type | Experimental Condition | Concentration of EE | Observed Effect | Reference |
| IL-6 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |
| MMP-1 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |
| COX-2 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |
| NLRP3 | Heart tissue of high-altitude hypobaric hypoxia model rats | Hypobaric hypoxia | 50 mg/kg, 100 mg/kg | Significant dose-dependent suppression of expression | [2] |
| Caspase-1 | Heart tissue of high-altitude hypobaric hypoxia model rats | Hypobaric hypoxia | 50 mg/kg, 100 mg/kg | Significant dose-dependent suppression of expression | [2] |
| TNF-α | Serum of ovariectomized mice | Ovariectomy | Not specified | Reduction of serum levels | [3] |
| IL-6 | Serum of ovariectomized mice | Ovariectomy | Not specified | Reduction of serum levels | [3] |
Table 2: Effect of this compound on Metabolic Gene Expression
| Target Gene | Tissue Type | Experimental Model | Concentration of EE | Observed Effect | Reference |
| Glucokinase | Liver | db/db mice | 0.003% in diet | Significantly increased mRNA expression | [4] |
| 6-phosphofructokinase | Liver | db/db mice | 0.003% in diet | Significantly increased mRNA expression | [4] |
| G6Pase | Liver | db/db mice | 0.003% in diet | Markedly decreased mRNA expression | [4] |
| PEPCK | Liver | db/db mice | 0.003% in diet | Markedly decreased mRNA expression | [4] |
Table 3: Effect of this compound on Apoptosis and Cell Survival-Related Protein Expression
| Target Protein | Cell Type | Experimental Condition | Concentration of EE | Observed Effect | Reference |
| Bax | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |
| Caspase-3 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |
| Caspase-9 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |
| Bcl-2 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Enhanced expression | [5][6] |
| CytC | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |
| Nrf2 | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |
| NQO1 | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |
| Phosphorylated PI3K | Cervical cancer xenografts in nude mice | Tumor growth | Not specified | Reduced relative expression | [8] |
| Phosphorylated Akt | Cervical cancer xenografts in nude mice | Tumor growth | Not specified | Reduced relative expression | [8] |
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through its interaction with several key signaling pathways.
Anti-inflammatory Pathways
EE demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways .[1] In interleukin-1β stimulated SW982 cells, this compound was found to suppress the gene expression of pro-inflammatory cytokines like IL-6 and matrix metalloproteinase MMP-1 by inhibiting the binding activities of the transcription factors NF-κB and AP-1.[1]
Another critical anti-inflammatory mechanism involves the NLRP3 inflammasome pathway . In a rat model of high-altitude induced heart injury, EE was shown to suppress the expressions of NLRP3 and caspase-1, thereby inhibiting pyroptosis and inflammation.[2]
Neuroprotective and Cognitive Enhancement Pathways
In a C. elegans model of radiation damage, EE was shown to enhance long-term memory by modulating G-protein-coupled receptor (GPCR) and neuropeptide signaling pathways .[9] This ultimately leads to the activation of CREB through the cAMP-PKA and Gqα-PLC pathways.[9]
Metabolic Regulation Pathways
EE has been shown to ameliorate insulin resistance in type 2 diabetic db/db mice by enhancing the insulin signaling pathway in skeletal muscle.[4] Furthermore, it improves hepatic glucose metabolism by upregulating the expression of genes involved in glycolysis (glucokinase and 6-phosphofructokinase) and downregulating genes in gluconeogenesis (G6Pase and PEPCK).[4]
Anti-cancer Pathways
In cervical cancer, this compound exhibits anti-tumor effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This inhibition leads to decreased cell viability and increased apoptosis in cancer cells.[8]
Experimental Protocols
This section outlines the general methodologies employed in the cited research to investigate the effects of this compound on gene expression. For specific details, researchers should consult the original publications.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used, including SW982 (human synovial sarcoma), H9c2 (rat cardiomyocytes), PC-12 (rat pheochromocytoma), and SiHa (human cervical cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium. Control groups are treated with the vehicle alone.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction: Total RNA is extracted from cells or tissues using commercially available kits (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression levels of target genes are quantified by qPCR using a fluorescent dye (e.g., SYBR Green) and gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Total protein is extracted from cells or tissues using lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH, β-actin).
Experimental Workflow Visualization
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its ability to modulate the expression of a wide array of genes involved in critical cellular processes forms the basis of its pharmacological effects. The compiled data and pathway visualizations in this guide offer a foundational understanding for researchers.
Future research should focus on:
-
Elucidating the upstream molecular targets of this compound to understand how it initiates its effects on signaling pathways.
-
Conducting comprehensive transcriptomic and proteomic studies to obtain a global view of the changes in gene and protein expression induced by EE.
-
Investigating the epigenetic modifications (e.g., DNA methylation, histone modification) that may be influenced by this compound.
-
Performing well-designed clinical trials to validate the therapeutic efficacy and safety of this compound in human diseases.
By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can pave the way for its successful translation from a traditional remedy to a modern therapeutic agent.
References
- 1. Anti-inflammatory effects of this compound from Acanthopanax senticosus [jstage.jst.go.jp]
- 2. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound functions as anti-cervical cancer drug by inhibiting the phosphatidylinositol 3-kinase pathway and reprogramming the metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Understanding the Bioavailability of Eleutheroside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside E, a prominent bioactive lignan glycoside isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[1][2][3] The therapeutic potential of this compound is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current understanding of this compound bioavailability, summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics based on this promising natural compound.
Quantitative Bioavailability Data
The oral bioavailability of this compound has been investigated in animal models, primarily in rats. The compound exhibits relatively low oral bioavailability, suggesting that factors such as poor absorption, extensive first-pass metabolism, or rapid elimination may limit its systemic exposure. The following tables summarize the key pharmacokinetic parameters of this compound from published studies.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability | 3.82 ± 0.86% | [4] |
| Tmax (isolated) | 0.42 ± 0.14 hours | [4] |
| Tmax (water extract) | 2.75 ± 2.17 hours | [4] |
| Cmax (isolated) | 91.33 ± 12.53 µg/L | [4] |
| Cmax (water extract) | 75.50 ± 26.62 µg/L | [4] |
| Half-life (t1/2) (isolated) | 1.13 ± 0.43 hours | [4] |
| Half-life (t1/2) (water extract) | 1.49 ± 0.18 hours | [4] |
| AUC0−∞ (isolated) | 135.19 ± 32.27 µg/h/L | [4] |
| AUC0−∞ (water extract) | 375.14 ± 87.90 µg/h/L | [4] |
Table 2: Tissue Distribution of this compound in Rats Following Intravenous Injection
| Tissue | Relative Concentration | Reference |
| Liver | Highest | [5] |
| Kidney | High | [5] |
| Spleen | Moderate | [5] |
| Heart | Lowest | [5] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the bioavailability and pharmacokinetic profile of this compound.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the oral bioavailability and pharmacokinetic parameters of this compound.
Animal Model: Male Wistar rats.[5]
Drug Administration:
-
Intravenous (IV): A single dose of Eleutherococcus injection was administered into the femoral vein.[5]
-
Oral (PO): this compound was administered orally, either as an isolated compound or as a component of a water extract.[4]
Blood Sampling:
-
Blood samples were collected from the tail vein at various time points post-administration.[5]
-
Plasma was separated by centrifugation and stored at -20°C until analysis.[5]
Sample Preparation:
-
Protein Precipitation: Acetonitrile was used to precipitate proteins from the plasma samples.[5]
-
Solid-Phase Extraction (SPE): The supernatant was further purified using SPE. The analytes were eluted with 60% methanol.[5]
Analytical Method:
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data using appropriate software. A three-compartment model was found to best fit the data for intravenous administration.[5]
In Vitro Studies on Cellular Uptake and Signaling
Objective: To investigate the effects of this compound on cellular glucose uptake and its underlying signaling pathways.
Cell Models:
-
C2C12 myotubes: To assess insulin-provoked glucose uptake.[2][8][9]
-
3T3-L1 adipocytes: To evaluate the effect on TNF-α-induced suppression of glucose uptake.[2][8][9]
Experimental Procedure:
-
Cell Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[9]
-
Treatment: Cells were treated with varying concentrations of this compound.[2][8]
-
Glucose Uptake Assay: The amount of glucose taken up by the cells was measured to determine the effect of this compound.[2][8]
Signaling Pathway Analysis:
-
Western Blotting: To evaluate the phosphorylation status and expression levels of key proteins in the insulin signaling pathway.[10]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and signaling pathways associated with this compound.
Caption: Experimental workflow for assessing the bioavailability and cellular effects of this compound.
Caption: Proposed mechanism of this compound in enhancing insulin signaling.
Caption: Inhibitory effect of this compound on the NLRP3 inflammasome pathway.
Discussion and Future Directions
The available data indicates that this compound has poor oral bioavailability, which may pose a challenge for its development as an oral therapeutic agent.[4] However, the observation that the water extract of Eleutherococcus senticosus results in a higher AUC for this compound compared to the isolated compound suggests that other constituents in the extract may enhance its absorption or reduce its metabolism.[4] This warrants further investigation into potential synergistic effects and the development of formulation strategies to improve bioavailability.
Future research should focus on:
-
Identifying the specific metabolites of this compound to understand its biotransformation pathways.
-
Investigating the mechanisms of its intestinal absorption , including the potential role of transporters.
-
Exploring novel drug delivery systems , such as nanoparticles, liposomes, or co-administration with absorption enhancers, to improve the oral bioavailability of this compound.
-
Conducting preclinical and clinical studies to establish a clear dose-response relationship and to evaluate the therapeutic efficacy of this compound in various disease models.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. While its low oral bioavailability presents a hurdle for its clinical application, a thorough understanding of its pharmacokinetic profile and the factors influencing its absorption and metabolism is crucial for overcoming this limitation. The data and methodologies summarized in this technical guide provide a solid foundation for further research aimed at unlocking the full therapeutic potential of this compound.
References
- 1. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. examine.com [examine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The history of Eleutheroside E research
An In-depth Technical Guide to the History and Core Research of Eleutheroside E
Introduction
This compound is a prominent lignan diglycoside isolated from the roots and stems of Eleutherococcus senticosus (synonymous with Acanthopanax senticosus), a plant belonging to the Araliaceae family.[1] Historically known as Siberian Ginseng, E. senticosus has been a cornerstone of traditional medicine in China, Russia, Korea, and Japan for its adaptogenic properties, which are believed to enhance resistance to physical, environmental, and emotional stressors.[2][3] The research journey of this compound began as part of a broader investigation by Russian scientists seeking alternatives to the overharvested Panax ginseng.[3][4] While it was discovered that E. senticosus does not contain the ginsenosides characteristic of Panax, it possesses a unique group of compounds called eleutherosides, which exhibit similar therapeutic effects.[3]
This compound, specifically the di-β-D-glucoside of (−)-syringaresinol, has emerged as a key bioactive constituent responsible for many of the plant's pharmacological activities.[5] Initial research focused on the general effects of the whole plant extract, but the focus has since shifted to isolating specific eleutherosides to understand their individual mechanisms of action. This guide provides a comprehensive overview of the historical progression and current state of this compound research, detailing its multifaceted therapeutic potential, the experimental protocols used to uncover its mechanisms, and the key signaling pathways it modulates.
Key Research Areas and Pharmacological Activities
Research into this compound has unveiled a wide array of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas.
Anti-inflammatory and Immunomodulatory Effects
One of the most extensively studied properties of this compound is its potent anti-inflammatory activity. Chronic inflammation is a key driver of numerous diseases, including arthritis and metabolic disorders. This compound has been shown to mitigate inflammatory responses by modulating key signaling pathways and suppressing the production of pro-inflammatory mediators.
Key Findings:
-
Ininterleukin-1β (IL-1β) stimulated SW982 human synovial cells, this compound suppressed the gene expression of interleukin-6 (IL-6), matrix metalloproteinase-1 (MMP-1), and cyclooxygenase-2 (COX-2).[6]
-
The anti-inflammatory mechanism involves the inhibition of transcription factors nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central regulators of inflammatory gene expression.[6][7][8]
-
In collagen-induced arthritis (CIA) mouse models, oral administration of this compound reduced arthritis scores, inflammatory cell infiltration, and cartilage damage, while also decreasing serum levels of TNF-α and IL-6.[7]
Quantitative Data Summary: Anti-inflammatory Effects
| Model System | Treatment | Key Biomarkers Measured | Results | Reference |
| IL-1β stimulated SW982 cells | This compound | Gene expression of IL-6, MMP-1, COX-2; NF-κB & AP-1 binding | Dose-dependent suppression of gene expression and transcription factor activity | [6] |
| Collagen-Induced Arthritis (CIA) Mice | 15-60 mg/kg this compound (oral, daily, 3 weeks) | Arthritis score, TNF-α, IL-6 | Reduced arthritis score and incidence; Decreased TNF-α and IL-6 levels | [7] |
Signaling Pathway: NF-κB and AP-1 Inhibition
Below is a diagram illustrating the proposed mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and AP-1 signaling pathways.
Caption: this compound inhibits inflammatory gene expression via the MAPK/AP-1 and NF-κB pathways.
Neuroprotective and Cognitive Enhancement Effects
This compound has demonstrated significant potential in protecting the nervous system and enhancing cognitive function, making it a subject of interest for neurodegenerative diseases like Parkinson's and Alzheimer's disease.
Key Findings:
-
In a rat model of Alzheimer's, this compound improved learning and memory deficits, potentially by increasing acetylcholine content and enhancing cholinergic nerve function in the hippocampus.[9]
-
It protects against cognitive deficits caused by radiation in mice by activating the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[7][10]
-
In a Parkinson's disease cell model using MPTP-induced toxicity in PC-12 cells, this compound increased cell survival, raised mitochondrial membrane potential, reduced reactive oxygen species (ROS), and decreased apoptosis.[11] The protective mechanism involves the upregulation of CytC, Nrf2, and NQO1 proteins.[11]
-
Oral administration to rats after ischemia/reperfusion injury preserved hippocampal cell viability and spatial memory.[2]
Quantitative Data Summary: Neuroprotective Effects
| Model System | Treatment | Key Parameters Measured | Results | Reference |
| Radiation-induced cognitive impairment (Mice) | 50 mg/kg this compound (oral, daily, 4 weeks) | Cognitive and spatial memory, Hippocampal neuron protection | Improved memory impairments, protected neurons, activated PKA/CREB/BDNF pathway | [7][10] |
| MPTP-induced Parkinson's model (PC-12 cells) | 100-500 μmol/L this compound | Cell survival rate, Mitochondrial membrane potential, ROS levels, Apoptosis rate | Increased cell survival and membrane potential; Decreased ROS and apoptosis | [11] |
| Ischemia/Reperfusion (Rats) | 300 mg/kg Eleuthero extract (oral) | Hippocampal cell viability, Spatial memory (Y-Maze) | Preserved 53.1% of hippocampal cell viability; Inhibited 81.9% of spatial memory loss | [2] |
Signaling Pathway: PKA/CREB/BDNF Activation
The diagram below illustrates how this compound may enhance cognitive function and offer neuroprotection by activating the PKA/CREB/BDNF pathway.
Caption: Neuroprotective effect of this compound via the PKA/CREB/BDNF signaling pathway.
Metabolic Regulation and Anti-Diabetic Effects
This compound has been identified as a key component in the anti-diabetic effects of E. senticosus, primarily by improving insulin sensitivity and regulating glucose metabolism.
Key Findings:
-
In type 2 diabetic db/db mice, dietary supplementation with this compound significantly decreased blood glucose and serum insulin levels, improved serum lipid profiles, and attenuated HOMA-IR, an indicator of insulin resistance.[12]
-
In vitro, it increases insulin-provoked glucose uptake in C2C12 myotubes and reverses the suppression of glucose uptake caused by TNF-α in 3T3-L1 adipocytes.[7][12]
-
The mechanism involves the improvement of hepatic glucose metabolism by upregulating glycolysis (via increased glucokinase) and downregulating gluconeogenesis (via decreased G6Pase and PEPCK).[12]
Quantitative Data Summary: Anti-Diabetic Effects
| Model System | Treatment | Key Parameters Measured | Results | Reference |
| db/db Mice (Type 2 Diabetes) | 0.003% this compound in diet (5 weeks) | Blood glucose, Serum insulin, HOMA-IR, Lipid profile | Significantly reduced glucose and insulin; Attenuated HOMA-IR; Improved lipids | [10][12] |
| C2C12 Myotubes | 10 μM this compound (24 h) | Insulin-induced glucose uptake | Increased glucose uptake | [7][12] |
| 3T3-L1 Adipocytes | 10 μM this compound | TNF-α-induced suppression of glucose uptake | Improved glucose uptake | [7][12] |
Cardioprotective Effects
This compound demonstrates protective effects on the heart, particularly under conditions of stress such as hypoxia-reoxygenation and high altitude.
Key Findings:
-
It protects H9c2 cardiac cells from hypoxia-reoxygenation (H/R) induced apoptosis and oxidative stress.[7]
-
The mechanism involves blocking the MAPK pathway (ERK, JNK, p38) and inhibiting NF-κB activation.[7]
-
In a rat model of high-altitude-induced heart injury, this compound suppressed inflammation and pyroptosis by inhibiting the NLRP3/caspase-1 signaling pathway.[13] It also downregulated cardiac injury markers like BNP, CK-MB, and LDH.[13]
Signaling Pathway: NLRP3 Inflammasome Inhibition
The following diagram shows the inhibition of the NLRP3 inflammasome pathway by this compound, a key mechanism in its cardioprotective effect against stress-induced injury.
Caption: Cardioprotection by this compound via inhibition of the NLRP3 inflammasome pathway.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in this compound research, offering a template for replication and further investigation.
In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis
-
Objective: To evaluate the effect of this compound on bone loss in a model of postmenopausal osteoporosis.[14]
-
Animal Model: Female C57BL/6J mice (8-10 weeks old).
-
Procedure:
-
Surgery: Mice are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment: Four weeks post-surgery to allow for bone loss establishment, mice are randomly assigned to groups: Sham, OVX + Vehicle, OVX + this compound (low dose), OVX + this compound (high dose). Treatment is administered daily via oral gavage for a specified period (e.g., 8 weeks).
-
Analysis:
-
Micro-CT Analysis: The femur is harvested, and the distal femoral metaphysis is scanned using a micro-computed tomography (μCT) system. Key parameters like Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Spacing (Tb.Sp) are quantified.[14]
-
Serum Biomarker Analysis: Blood is collected to measure levels of bone turnover markers. Tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX) are markers of bone resorption, while procollagen type I N-terminal propeptide (P1NP) is a marker of bone formation. Levels are quantified using ELISA kits.[14]
-
-
In Vitro Glucose Uptake Assay
-
Objective: To measure the effect of this compound on glucose uptake in muscle and fat cells.[12]
-
Cell Lines: C2C12 myoblasts (differentiated into myotubes) and 3T3-L1 preadipocytes (differentiated into adipocytes).
-
Procedure:
-
Cell Culture and Differentiation: C2C12 myoblasts are grown to confluence and differentiated in DMEM with 2% horse serum. 3T3-L1 cells are differentiated using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Treatment: Differentiated cells are pre-treated with this compound (e.g., 10 μM) for 24 hours. For insulin resistance models, cells can be co-treated with TNF-α.
-
Glucose Uptake Measurement:
-
Cells are washed and starved in serum-free medium.
-
Insulin (100 nM) is added for 30 minutes to stimulate glucose uptake.
-
A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added for a short incubation period (e.g., 20 minutes).
-
The reaction is stopped, cells are washed, and intracellular fluorescence is measured using a plate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound across a biological membrane, predicting its oral absorption.[15]
-
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 1% L-α-phosphatidylcholine in n-dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution (e.g., PBS pH 7.4).
-
Compound Addition: A solution of this compound (e.g., 40 μM in PBS) is added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 3-5 hours).
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is quantified using LC/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentration over time, providing an estimate of its ability to be absorbed via passive diffusion.
-
Conclusion and Future Directions
has evolved from its discovery as part of an "adaptogen" to its characterization as a specific, multi-target therapeutic agent. Extensive preclinical studies, both in vitro and in vivo, have established its efficacy in models of inflammation, neurodegeneration, diabetes, and cardiovascular disease. The elucidation of its mechanisms of action, particularly its ability to modulate fundamental signaling pathways like NF-κB, MAPK, PKA/CREB, and NLRP3, underscores its significant pharmacological potential.
While the existing data is compelling, the translation of these findings to clinical applications requires further investigation. Future research should focus on:
-
Human Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to validate the efficacy and safety of this compound in human populations for its most promising indications.
-
Pharmacokinetics and Bioavailability: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans to optimize dosing and delivery.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other eleutherosides or conventional drugs could lead to more effective combination therapies.
-
Long-Term Safety: Comprehensive long-term toxicology studies are essential to ensure its safety for chronic use.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. integrativepro.com [integrativepro.com]
- 4. Eleutherococcus senticosus: Studies and effects [scirp.org]
- 5. Eleutheroside - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory effects of this compound from Acanthopanax senticosus [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Eleutheroside E: A Technical Guide to its Foundational Science
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Eleutheroside E (EE), a prominent lignan glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the foundational science of this compound, focusing on its key biological effects, mechanisms of action, and relevant quantitative data. It details experimental methodologies for cited studies and visualizes complex biological pathways to support further research and development initiatives.
Anti-inflammatory and Immunomodulatory Activity
This compound demonstrates significant anti-inflammatory properties across various experimental models.[1][2] Its mechanism is primarily centered on the suppression of key inflammatory signaling pathways and the subsequent reduction in pro-inflammatory mediator production.[3][4] Studies suggest these effects are beneficial in conditions like rheumatoid arthritis and osteoporosis.[1][5]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
A primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory states, stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38) and block the activation of NF-κB.[3] This dual inhibition effectively reduces the expression and release of inflammatory cytokines such as TNF-α and IL-6.[2][3][5] Additionally, this compound has been found to suppress the NLRP3 inflammasome, a key component of the innate immune response involved in pyroptosis and inflammation.[6]
Caption: Inhibition of MAPK, NF-κB, and NLRP3 pathways by this compound.
Quantitative Data: In Vitro and In Vivo Efficacy
| Bioactivity | Model / Assay | Key Parameters | Result | Reference |
| Anti-inflammatory | Collagen-Induced Arthritis (CIA) Mouse Model | Dose: 15-60 mg/kg (oral, daily) | Reduced arthritis score, decreased TNF-α and IL-6.[1][3] | [1][3] |
| Anti-osteoporosis | Ovariectomy (OVX) Mouse Model | N/A | Reversed increased serum levels of TNF-α, LPS, and IL-6.[5] | [5] |
| COX-2 Inhibition | Enzyme Inhibition Assay | IC50 | 5.2 to 10.3 µM (for related phenylpropanoids).[7] | [7] |
| Cardioprotection | Hypoxia/Reoxygenation (H/R) in H9c2 cells | Concentration: 100 μM | Inhibited phosphorylation of ERK, JNK, and p38.[3] | [3] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for evaluating the anti-arthritic effects of this compound in vivo.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment: Following the booster injection, mice are randomly assigned to groups. The treatment group receives this compound (e.g., 15-60 mg/kg) orally once daily for a specified period (e.g., three weeks).[1] A vehicle control group receives the carrier solvent.
-
Clinical Assessment: Arthritis severity is scored visually 2-3 times per week based on the swelling and redness of each paw (scale of 0-4 per paw, for a maximum score of 16 per mouse).
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, cartilage damage, and bone erosion.[3]
-
Biomarker Analysis: Serum is collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[3]
Neuroprotective Effects
This compound exhibits multifaceted neuroprotective properties, demonstrating potential in models of neurodegenerative diseases and ischemic injury.[8][9] Its mechanisms include antioxidant, anti-apoptotic, and neuromodulatory actions.[1][10]
Mechanism of Action: Antioxidant and Anti-Apoptotic Pathways
This compound confers neuroprotection in part by mitigating oxidative stress and inhibiting apoptosis. In a Parkinson's disease cell model, it was shown to reduce intracellular Reactive Oxygen Species (ROS) and increase mitochondrial membrane potential.[8] This was associated with the upregulation of the Nrf2/NQO1 antioxidant pathway.[8]
Furthermore, this compound modulates apoptosis. In models of cerebral ischemia-reperfusion injury, it reduces the expression of pro-apoptotic proteins like Bax and executioner caspases (caspase-3, -6, -7) while increasing the expression of the anti-apoptotic protein Bcl-2.[3][9] This effect is partly mediated through the Htr2c/caspase axis.[9]
Caption: Antioxidant and anti-apoptotic actions of this compound.
Cognitive Enhancement
Studies also indicate that this compound can improve cognitive function.[1] It may alleviate cognitive deficits by modulating cholinergic and glutamatergic systems, specifically through the α7-nAChR–NMDAR pathway, enhancing the synthesis of acetylcholine.[10][11][12]
Quantitative Data: Neuroprotective Efficacy
| Bioactivity | Model / Assay | Key Parameters | Result | Reference |
| Neuroprotection | MPTP-induced Parkinson's model (PC-12 cells) | Concentration: 300-500 μmol/L | Increased cell survival, decreased ROS, upregulated Nrf2 and NQO1.[8] | [8] |
| Anti-apoptosis | Cerebral I/R model (rats) | N/A | Significantly reduced apoptosis of hippocampal neurons.[9] | [9] |
| Cognitive Enhancement | Radiation-induced cognitive deficits (mice) | Dose: 50 mg/kg (oral, daily) | Prevented cognitive deficits.[1][3] | [1][3] |
| Cognitive Enhancement | Isoflurane-induced cognitive dysfunction (rats) | Dose: 50 mg/kg (intraperitoneal) | Alleviated amnesia; reversed decrease in ACh, ChAT, α7-nAChRs.[11] | [11] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Cell Model
This protocol outlines the use of PC-12 cells to assess the neuroprotective effects of this compound against the neurotoxin MPTP.[8]
-
Cell Culture: Rat adrenal pheochromocytoma (PC-12) cells are cultured in standard medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum).
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 300, 500 μmol/L) for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is added to the culture medium (e.g., 2500 μmol/L) for 24 hours to induce a Parkinson's-like cellular pathology.[8]
-
Cell Viability Assay: Cell viability is measured using the CCK-8 (Cell Counting Kit-8) assay. The absorbance is read at 450 nm, and viability is expressed as a percentage of the untreated control.[8]
-
ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like DCFH-DA. Fluorescence intensity is measured with a fluorometer or fluorescence microscope.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins of interest (e.g., Nrf2, NQO1, CytC, Bcl-2, Bax, Caspase-3) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection and quantification.[8]
Metabolic Regulation and Other Activities
Anti-diabetic Effects
This compound has been shown to ameliorate insulin resistance and hyperglycemia in type 2 diabetic models.[13] It enhances insulin-provoked glucose uptake in myotubes and adipocytes.[13] The underlying mechanism involves the regulation of hepatic glucose metabolism, specifically by upregulating glycolysis (via glucokinase) and downregulating gluconeogenesis (via G6Pase and PEPCK).[13]
| Bioactivity | Model / Assay | Key Parameters | Result | Reference |
| Anti-diabetic | Type 2 diabetic db/db mice | Dose: 0.003% in diet for 5 weeks | Reduced blood glucose and serum insulin; increased insulin sensitivity.[13] | [13] |
| Glucose Uptake | C2C12 myotubes | Concentration: 10 μM | Increased insulin-provoked glucose uptake.[3] | [3] |
Cytochrome P450 Inhibition
In vitro studies using rat liver microsomes have shown that this compound exhibits weak to moderate inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.[14]
| Bioactivity | Model / Assay | Key Parameters | Result | Reference |
| CYP2E1 Inhibition | Rat Liver Microsomes | IC50 | 188.36 μM | [14] |
| CYP2E1 Inhibition | Rat Liver Microsomes | Ki (mixed-type inhibition) | 171.63 μM | [14] |
| CYP2C9 Inhibition | Rat Liver Microsomes | IC50 | 261.82 μM | [14] |
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile is essential for drug development. Studies in rats have provided initial data on the oral bioavailability and disposition of this compound.[4]
| Parameter | Value (Isolated Compound) | Value (in Water Extract) | Reference |
| Bioavailability | 3.82 ± 0.86% | N/A | [4] |
| Tmax | 0.42 ± 0.14 hours | 2.75 ± 2.17 hours | [4] |
| Cmax | 91.33 ± 12.53 µg/L | 75.50 ± 26.62 µg/L | [4] |
| Half-life (t1/2) | 1.13 ± 0.43 hours | 1.49 ± 0.18 hours | [4] |
| AUC(0-∞) | 135.19 ± 32.27 µg/h/L | 375.14 ± 87.90 µg/h/L | [4] |
Conclusion
This compound is a promising natural compound with a robust preclinical profile demonstrating significant anti-inflammatory, neuroprotective, and metabolic regulatory activities. Its mechanisms of action are well-defined, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and Nrf2. The available quantitative data provides a solid foundation for dose-ranging studies and further investigation. The detailed experimental protocols serve as a guide for researchers aiming to replicate or build upon these foundational studies. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. examine.com [examine.com]
- 5. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of eleutheroside B and this compound on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Eleutheroside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside E, also known as Acanthoside D, is a prominent lignan diglycoside found in the roots of Eleutherococcus senticosus (Siberian Ginseng). It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. The total synthesis of this compound in a laboratory setting is a multi-step process requiring careful execution of organic chemistry techniques. These application notes provide a detailed protocol for its synthesis, primarily based on a plausible and established three-stage strategy: (1) Synthesis of the aglycone, (-)-syringaresinol, via oxidative dimerization of sinapyl alcohol; (2) Diglycosylation of syringaresinol using a protected glucose donor via the Koenigs-Knorr reaction; and (3) Deprotection of the acetylated intermediate to yield the final product.
Overall Synthetic Workflow
The synthesis of this compound is approached in three principal stages, starting from commercially available sinapyl alcohol.
Caption: Overall workflow for the three-stage synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of (-)-Syringaresinol (Aglycone)
This protocol describes the oxidative coupling of sinapyl alcohol to form the furofuran lignan, (-)-syringaresinol. Ferric chloride (FeCl₃) is used as a cost-effective and efficient oxidizing agent.[1]
Materials and Reagents:
-
Sinapyl alcohol
-
Ferric chloride (FeCl₃), anhydrous
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare a solution of sinapyl alcohol (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. The concentration should be dilute, approximately 0.05 M.
-
In a separate flask, prepare a solution of ferric chloride (FeCl₃) (2.5 eq) in water.
-
Slowly add the FeCl₃ solution dropwise to the stirring solution of sinapyl alcohol at room temperature over a period of 30-60 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ until the pH is neutral (~7).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford (-)-syringaresinol as a solid.
Protocol 2: Diglycosylation of (-)-Syringaresinol (Koenigs-Knorr Reaction)
This protocol details the glycosylation of the two phenolic hydroxyl groups of syringaresinol with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose) using silver(I) oxide as a promoter.[2][3]
Materials and Reagents:
-
(-)-Syringaresinol (from Protocol 1)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)
-
Silver(I) oxide (Ag₂O), freshly prepared or dried
-
Quinoline (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (-)-syringaresinol (1.0 eq), acetobromo-α-D-glucose (2.5-3.0 eq), and anhydrous dichloromethane.
-
Add freshly dried silver(I) oxide (Ag₂O) (2.5 eq) to the stirring suspension.
-
Add a catalytic amount of anhydrous quinoline (0.2-0.3 eq).
-
Protect the flask from light by wrapping it in aluminum foil, as silver salts are light-sensitive.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts. Wash the pad thoroughly with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield the protected product, (-)-Syringaresinol-di-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).
Caption: Mechanism of the Koenigs-Knorr reaction showing anchimeric assistance.
Protocol 3: Deacetylation to Yield this compound (Zemplén Deacetylation)
This final step removes the eight acetyl protecting groups from the glucose moieties to yield this compound. The Zemplén deacetylation is a classic, mild, and high-yielding method for this transformation.[4][5]
Materials and Reagents:
-
Protected this compound (from Protocol 2)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol
-
Amberlite® IR120 (H⁺ form) ion-exchange resin
-
Deionized water
-
Methanol for purification (e.g., HPLC grade)
Procedure:
-
Dissolve the protected this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (the product will be significantly more polar than the starting material).
-
Once the reaction is complete, neutralize the mixture by adding Amberlite® IR120 (H⁺) resin until the pH of the solution is ~7 (check with pH paper).
-
Stir for an additional 15 minutes, then filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by preparative reverse-phase HPLC to yield pure this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound. Yields are estimates based on related literature procedures and may vary.
| Parameter | Stage 1: Syringaresinol Synthesis | Stage 2: Glycosylation | Stage 3: Deacetylation |
| Key Reagents (Equivalents) | Sinapyl alcohol (1.0 eq), FeCl₃ (2.5 eq) | Syringaresinol (1.0 eq), Acetobromo-α-D-glucose (2.5-3.0 eq), Ag₂O (2.5 eq) | Protected this compound (1.0 eq), NaOMe (0.1 eq) |
| Solvent | Acetone/Water | Dichloromethane (anhydrous) | Methanol (anhydrous) |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 24 - 48 hours | 2 - 4 hours |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography | Recrystallization or RP-HPLC |
| Estimated Yield | 60 - 75% | 50 - 65% | >90% |
References
- 1. Oxidative Dehydrogenative Couplings of Alkenyl Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry-online.com [chemistry-online.com]
Application Notes & Protocols for the Isolation of Pure Eleutheroside E for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eleutheroside E is a prominent bioactive phenylpropanoid glycoside found in Acanthopanax senticosus (Siberian ginseng). It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2] The availability of high-purity this compound is crucial for in-depth pharmacological studies, mechanism of action elucidation, and drug development endeavors. This document provides a detailed protocol for the isolation and purification of this compound to a high degree of purity, suitable for research applications. The primary method described herein involves an efficient combination of extraction, macroporous resin chromatography for enrichment, and an optional step of high-speed countercurrent chromatography (HSCCC) for achieving research-grade purity.
I. Quantitative Data Summary
The following tables summarize the quantitative data associated with the enrichment and purification of this compound using macroporous resin chromatography.
Table 1: Enrichment of this compound using HPD100C Macroporous Resin [3][4][5][6]
| Parameter | Value |
| Initial Content in Dry Extract | 0.59% |
| Content after HPD100C Purification | 12.18% |
| Fold Increase in Content | 20-fold |
| Recovery Rate | 93.97% |
Table 2: Optimal Conditions for HPD100C Macroporous Resin Chromatography [3][4][5][6]
| Stage | Parameter | Optimal Condition |
| Adsorption | Processing Volume | 24 Bed Volumes (BV) |
| Flow Rate | 2 BV/h | |
| Desorption | Eluent | 60:40 (v/v) Ethanol-Water |
| Eluent Volume | 4 BV | |
| Flow Rate | 3 BV/h |
II. Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from Acanthopanax senticosus.
Protocol 1: Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the dried roots and rhizomes of Acanthopanax senticosus.
Materials and Equipment:
-
Dried and powdered roots and rhizomes of Acanthopanax senticosus
-
70% Ethanol
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Freeze-dryer (optional)
Methodology:
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:6 (w/v).[1]
-
Perform the extraction at 80°C for 5 hours under reflux.[1] Alternatively, ultrasonic-assisted extraction can be employed to reduce extraction time.[7]
-
Filter the extract to remove solid plant material.
-
Repeat the extraction process on the plant residue to maximize yield.
-
-
Concentration:
-
Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
-
Drying:
-
The concentrated aqueous extract can be used directly for the next step or dried to a powder using a freeze-dryer for storage.
-
Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
This protocol details the enrichment of this compound from the crude extract using HPD100C macroporous resin.[3][4][5][6][8]
Materials and Equipment:
-
Crude extract of Acanthopanax senticosus
-
HPD100C macroporous resin
-
Chromatography column
-
Peristaltic pump
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Resin Preparation and Packing:
-
Pre-treat the HPD100C resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Pack the chromatography column with the pre-treated resin to the desired bed volume.
-
-
Sample Loading (Adsorption):
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities.
-
-
Elution (Desorption):
-
Collection and Concentration:
-
Collect the eluate containing the enriched this compound.
-
Concentrate the eluate using a rotary evaporator to remove the ethanol.
-
-
Drying:
-
Freeze-dry the concentrated eluate to obtain the enriched this compound powder.
-
Protocol 3: High-Purity Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC) (Optional)
For obtaining this compound with purity exceeding 98%, HSCCC can be employed as a final purification step.[9]
Materials and Equipment:
-
Enriched this compound fraction
-
High-Speed Countercurrent Chromatography (HSCCC) instrument
-
Two-phase solvent system: Chloroform-Methanol-Isopropanol-Water (5:6:1:4 v/v/v)
-
HPLC system for purity analysis
Methodology:
-
Solvent System Preparation:
-
Prepare the two-phase solvent system of chloroform-methanol-isopropanol-water (5:6:1:4 v/v/v).
-
Thoroughly mix the solvents and allow the phases to separate. The lower phase will be the mobile phase.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary upper phase.
-
Set the rotation speed to 800 r/min.
-
Pump the mobile phase (lower phase) through the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the enriched this compound powder in the mobile phase and inject it into the HSCCC system.
-
Collect fractions of the eluate.
-
-
Purity Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using an HPLC system.
-
Combine the fractions containing high-purity this compound.
-
-
Final Product Preparation:
-
Evaporate the solvent from the combined pure fractions to obtain this compound with >98% purity.[9]
-
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for isolating pure this compound.
Caption: Workflow for the isolation of this compound.
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways, contributing to its pharmacological effects. The diagram below provides a simplified overview of some of these pathways.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Eleutheroside E as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside E, a principal active lignan glycoside isolated from Acanthopanax senticosus (Siberian ginseng), is increasingly recognized for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties.[1][2] As research into the therapeutic potential of A. senticosus and its extracts continues to grow, the need for accurate and reliable quantification of its bioactive components is paramount. This compound serves as a critical analytical standard for the quality control and standardization of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, we explore the key signaling pathways modulated by this compound, offering a molecular context for its biological activity and underscoring the importance of its precise measurement.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound using HPLC-UV and UPLC-MS/MS, as well as reported concentrations in Acanthopanax species.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | See Protocol 1 for a detailed gradient program |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 210 nm |
| Column Temperature | 25°C - 35°C |
| Injection Volume | 10 - 20 µL |
| Linear Range | 0.35 - 69.20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | See Protocol 2 for a detailed gradient program |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 741 [M-H]⁻ → 579 |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Linear Range | 1 - 2000 ng/mL |
Table 3: Reported Content of this compound in Acanthopanax Species
| Plant Part | Species | This compound Content (mg/g) | Reference |
| Stem | A. senticosus | 0.92 | [3] |
| Root | A. senticosus | 0.65 | [3] |
| Stem | A. sessiliflorus | 0.97 | [3] |
| Root | A. sessiliflorus | 0.94 | [3] |
| Fruits | E. senticosus | ~30 (total eleutherosides B, E, and isofraxidin) |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a step-by-step method for the quantitative analysis of this compound in plant extracts using HPLC with UV detection.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Acanthopanax senticosus extract or plant material
-
0.45 µm syringe filters
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Preparation of Sample Solutions:
-
Extraction: Accurately weigh 1.0 g of powdered A. senticosus plant material and place it in a flask. Add 50 mL of 70% ethanol and extract using ultrasonication for 30 minutes. Repeat the extraction process twice.
-
Filtration and Concentration: Combine the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 10% B
-
10-25 min: 10-50% B
-
25-30 min: 50-75% B
-
30-35 min: 75% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound using UPLC-MS/MS.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Acanthopanax senticosus extract or plant material
-
0.22 µm syringe filters
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
3. Preparation of Sample Solutions:
-
Extraction: Follow the extraction procedure outlined in Protocol 1.
-
Dilution: Due to the high sensitivity of the UPLC-MS/MS method, it may be necessary to dilute the reconstituted sample solution with methanol to bring the this compound concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample solution through a 0.22 µm syringe filter into a UPLC vial.
4. UPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 2% B
-
1-5 min: 2-20% B
-
5-13 min: 20-70% B
-
13-19 min: 70-80% B
-
19-22 min: 80-98% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: ESI Negative
-
MRM Transition: m/z 741 [M-H]⁻ → 579
-
Cone Voltage: 40 V
-
Collision Energy: 20-35 V
5. Data Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify this compound in the sample using the MRM transition and the standard curve.
Signaling Pathways Modulated by this compound
The pharmacological effects of this compound are attributed to its ability to modulate several key signaling pathways. Understanding these pathways provides a rationale for the stringent quality control of A. senticosus extracts, for which this compound is a key marker.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] It can suppress the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Furthermore, this compound can block the MAPK (mitogen-activated protein kinase) pathway, which is also involved in inflammatory responses.[2]
Neuroprotective Effects and Cognitive Enhancement
This compound has been shown to exert neuroprotective effects and enhance cognitive function.[1] Studies suggest that it can improve long-term memory by modulating G-protein-coupled receptor and neuropeptide signaling pathways.[4] Furthermore, this compound may activate the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory formation.
Amelioration of Insulin Resistance
This compound has been found to improve insulin sensitivity and glucose metabolism, suggesting its potential in the management of type 2 diabetes.[5] It can enhance insulin-stimulated glucose uptake in muscle cells and improve impaired glucose uptake in insulin-resistant fat cells.[5] The underlying mechanism involves the modulation of the insulin signaling pathway, potentially through the PI3K/Akt pathway, leading to improved glucose utilization.[3]
Conclusion
The use of this compound as a standard is indispensable for the accurate phytochemical analysis of Acanthopanax senticosus and its derived products. The detailed HPLC and UPLC-MS/MS protocols provided herein offer robust and reliable methods for its quantification. Furthermore, the elucidation of its effects on key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a deeper understanding of its therapeutic potential and reinforces the necessity for precise quality control to ensure the consistency and efficacy of herbal medicines and supplements containing this important bioactive compound.
References
- 1. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Eleutheroside E in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside E, a prominent active lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential therapeutic effects, including neuroprotective, anti-inflammatory, anti-osteoporotic, and cardioprotective properties. The effective delivery of this compound to target tissues in animal models is crucial for elucidating its mechanisms of action and evaluating its therapeutic efficacy.
These application notes provide a comprehensive overview of established and potential delivery methods for this compound in in vivo animal studies. Detailed protocols for common administration routes are presented, alongside a summary of available pharmacokinetic data and insights into the signaling pathways modulated by this compound.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize the available quantitative data from in vivo animal studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value (Monomer) | Value (Ciwujia Injection) | Unit | Animal Model | Reference |
| Dose | 5 | 5 (equivalent) | mg/kg | Sprague-Dawley Rats | [1] |
| AUC (0-t) | 211.77 ± 47.33 | 154.38 ± 26.04 | µg·h/L | Sprague-Dawley Rats | [1] |
| CL | 0.28 ± 0.06 | 0.39 ± 0.07 | L/h/kg | Sprague-Dawley Rats | [1] |
| t1/2 | 1.33 ± 0.21 | 1.19 ± 0.17 | h | Sprague-Dawley Rats | [1] |
AUC: Area Under the Curve, CL: Clearance, t1/2: Half-life. Data are presented as mean ± SD.
Table 2: Overview of this compound Dosing in In Vivo Animal Studies
| Administration Route | Animal Model | Dosage | Therapeutic Area | Reference |
| Oral Gavage | C57BL/6J Mice | 20 and 40 mg/kg/day | Osteoporosis | [2] |
| Oral Gavage | db/db Mice | 0.003% in diet (approx. 3-4 mg/kg/day) | Type 2 Diabetes | |
| Intraperitoneal Injection | Sprague-Dawley Rats | 50 and 100 mg/kg | High-Altitude Heart Injury | [1] |
| Intraperitoneal Injection | Kunming Mice | 50, 100, and 200 mg/kg | Aging (Cognitive Function) | |
| Oral Gavage | ICR Mice | 50 mg/kg/day | Radiation-Induced Cognitive Impairment | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol describes the standard procedure for administering this compound to mice via oral gavage, a common method for ensuring accurate oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose sodium (CMC-Na), distilled water, saline)
-
Animal balance
-
Mouse gavage needles (flexible or rigid with a ball tip, appropriate size for the mouse weight)
-
Syringes (1 ml or appropriate volume)
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. For example, to prepare a 4 mg/ml solution for a 40 mg/kg dose in a 25g mouse (requiring 0.25 ml), dissolve 4 mg of this compound in 1 ml of vehicle. Ensure the solution is homogenous.[2]
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise volume of the solution to be administered. The maximum recommended gavage volume for a mouse is 10 ml/kg.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration of the Solution:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound solution.
-
Administer the solution at a steady rate to avoid regurgitation.
-
-
Post-Administration Care:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 2: Intraperitoneal Injection of this compound in Rats
This protocol outlines the procedure for administering this compound to rats via intraperitoneal (IP) injection, a route that allows for rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Animal balance
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile by filtering it through a 0.22 µm filter if necessary.
-
-
Animal Handling and Restraint:
-
Weigh the rat to calculate the accurate injection volume. The recommended maximum IP injection volume for a rat is 10 ml/kg.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently by pulling back the syringe plunger to ensure no blood or urine is drawn, which would indicate improper needle placement. If fluid is aspirated, withdraw the needle and use a new sterile needle and syringe for a new attempt at a different site.
-
-
Administration of the Solution:
-
Inject the this compound solution slowly and steadily into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: General Protocol for Preparation of this compound-Loaded Nanoparticles (Conceptual)
Note: As of the current literature review, specific protocols for this compound-loaded nanoparticles for in vivo studies are not available. This is a general conceptual protocol based on methods used for similar compounds.
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant/stabilizer (e.g., Pluronic F68, polyvinyl alcohol - PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):
-
Dissolve a specific amount of PLGA and this compound in an organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion.
-
Sonicate or homogenize the emulsion to reduce the droplet size to the nanoscale.
-
Evaporate the organic solvent under reduced pressure or by continuous stirring for several hours.
-
As the solvent evaporates, the polymer precipitates, encapsulating the this compound to form nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug and surfactant.
-
Wash the nanoparticle pellet with deionized water multiple times to remove any residual impurities.
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer for in vivo administration.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles.
-
-
In Vivo Administration:
-
The nanoparticle suspension can be administered via various routes, including intravenous, intraperitoneal, or oral gavage, depending on the research objective. The formulation may need to be adjusted for specific routes (e.g., ensuring sterility for injections).
-
Protocol 4: General Protocol for Preparation of this compound-Loaded Liposomes (Conceptual)
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dialysis membrane or size exclusion chromatography column
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve the phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated this compound from the liposome suspension by dialysis against a fresh buffer or by using size exclusion chromatography.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Analyze the morphology of the liposomes using TEM.
-
Determine the encapsulation efficiency by measuring the amount of this compound in the liposomes relative to the initial amount used.
-
-
In Vivo Administration:
-
The liposomal formulation, once characterized and sterile, can be administered to animals, typically via intravenous injection to study its biodistribution and therapeutic effects.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound and the Wnt/β-catenin signaling pathway.
Caption: this compound's interaction with the HIF-1 signaling pathway.
References
- 1. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Eleutheroside E-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside E (EE) is a prominent bioactive lignan glycoside isolated from Acanthopanax senticosus (Siberian ginseng).[1] This natural compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic effects.[2] Understanding the molecular mechanisms underlying these therapeutic properties is crucial for drug development and requires the identification and characterization of its protein targets. These application notes provide an overview of current knowledge and detailed protocols for investigating the interactions between this compound and its protein partners.
This compound has been shown to modulate several key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome.[3][4] Such effects are often initiated by the direct binding of a small molecule to one or more proteins within these cascades. While computational methods have predicted several potential protein targets, direct experimental validation of these interactions is essential. This document outlines several powerful techniques to identify and characterize these binding events, providing researchers with the tools to elucidate the precise mechanisms of this compound's action.
Predicted Protein Targets and Quantitative Data
Network pharmacology and molecular docking studies have been employed to predict the potential protein targets of this compound. These computational approaches simulate the binding affinity between a ligand (this compound) and a protein, providing a basis for further experimental validation. The binding energy, typically expressed in kcal/mol, indicates the stability of the interaction, with more negative values suggesting a stronger affinity.[1] A binding energy of less than -5.0 kcal/mol is generally considered to indicate a good binding affinity.[1]
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Putative Biological Function |
| HIF1A | - | -7.0 | Transcription factor involved in cellular response to hypoxia. |
| AKT1 | 2UZR | -5.7 | Serine/threonine kinase in the PI3K/AKT pathway, regulating cell survival and metabolism. |
| TP53 | 6MY0 | -5.4 | Tumor suppressor protein involved in cell cycle arrest and apoptosis. |
| JUN | 1JUN | -5.2 | Transcription factor involved in cellular proliferation, differentiation, and apoptosis. |
| CTNNB1 | - | - | Key downstream component of the Wnt signaling pathway. |
| STAT3 | - | - | Transcription factor involved in cell growth and apoptosis. |
| EP300 | - | - | Histone acetyltransferase that regulates transcription. |
| CREB1 | - | - | Transcription factor involved in neuronal plasticity and long-term memory. |
| IL1B | - | - | Pro-inflammatory cytokine. |
| ESR1 | - | - | Estrogen receptor, a nuclear hormone receptor. |
Table 1: Predicted protein targets of this compound and their molecular docking scores as reported in a network pharmacology study.[1] Note: PDB IDs were not available for all targets in the cited study.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence multiple intracellular signaling pathways, which are central to its therapeutic effects. Understanding these pathways provides a context for targeted protein interaction studies.
NLRP3 Inflammasome Pathway
This compound has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system.[4] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. This compound can inhibit the activation of NF-κB, preventing the transcription of various pro-inflammatory genes.[3]
Caption: this compound blocks NF-κB activation and translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound has been observed to block this pathway, which may contribute to its protective effects in cells under stress.[3]
References
- 1. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eleutheroside E Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Eleutheroside E from plant materials, primarily Acanthopanax senticosus.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Several methods have proven effective for this compound extraction, each with its own advantages. Conventional solvent extraction using ethanol or methanol is common. However, advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction can significantly improve yields and reduce extraction times.[1] More recently, green solvent systems, such as Deep Eutectic Solvents (DES), have shown promise, yielding significantly higher amounts of this compound compared to conventional methods.[1][2]
Q2: Which solvents are recommended for this compound extraction?
A2: this compound is hydrophilic, making polar solvents effective for extraction.[1] Commonly used solvents include:
-
Ethanol-water mixtures: A 70% ethanol solution is often cited as optimal for conventional extraction.[1]
-
Methanol-water mixtures: Similar to ethanol, methanol solutions are also effective.
-
Water: Hot water extraction is a simple method, though it may be less efficient than alcohol-based extractions.[3]
-
Deep Eutectic Solvents (DES): A combination of choline chloride and fructose (1:1 ratio) has been shown to increase the yield of this compound by 5-6 times compared to 70% ethanol.[1]
Q3: How does particle size of the plant material affect extraction yield?
A3: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally enhances extraction efficiency. Grinding the raw material to a fine powder is a crucial pre-treatment step. However, an excessively fine powder can sometimes lead to difficulties in filtration. Studies on other plant materials suggest that there is an optimal particle size range for maximizing yield.[4]
Q4: What is the impact of temperature on this compound extraction?
A4: Temperature plays a significant role in extraction efficiency. Higher temperatures generally increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix.[5] However, excessively high temperatures can lead to the degradation of thermolabile compounds. An optimal extraction temperature of 80°C has been reported for conventional extraction with 70% ethanol.[1] For some advanced methods like UAE, lower temperatures can be used effectively.[6][7] Interestingly, one study on somatic embryos showed that low temperatures (12°C and 18°C) increased this compound accumulation.[8][9]
Q5: Can enzymes be used to improve the extraction yield?
A5: Yes, enzyme-assisted extraction is a highly effective method. Enzymes like pectinase (e.g., Novozyme 33095) can break down the plant cell wall, facilitating the release of intracellular components, including this compound.[1] Treatment with Novozyme 33095 has been reported to increase the yield of this compound by 29%.[1][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction method. 2. Suboptimal solvent selection. 3. Inappropriate particle size. 4. Non-ideal temperature or extraction time. 5. Incomplete cell wall disruption. | 1. Consider using advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1] 2. Switch to a more effective solvent system, such as a Deep Eutectic Solvent (e.g., choline chloride and fructose).[1] For conventional methods, optimize the ethanol concentration (around 70%).[1] 3. Grind the plant material to a finer powder to increase surface area.[4] 4. Optimize extraction parameters. For conventional extraction, try 80°C for 5 hours with a 1:6 material-to-liquid ratio.[1] For UAE with a tea saponin additive, optimal conditions are 250 W for 40 minutes.[6][7] 5. Employ enzyme-assisted extraction (e.g., with pectinase) to degrade the cell wall prior to solvent extraction.[1] |
| Co-extraction of Impurities | 1. Low selectivity of the solvent. 2. Extraction of a wide range of compounds due to harsh conditions. | 1. Use a more selective solvent system. 2. After initial extraction, consider a purification step using macroporous resins, which can effectively enrich this compound.[11][12] |
| Solvent Recovery Issues | 1. High boiling point of the solvent (e.g., some Deep Eutectic Solvents). 2. Viscosity of the solvent. | 1. This is a known challenge with some green solvents.[1] Explore methods like vacuum distillation or back-extraction into a lower-boiling-point solvent. 2. Adding a small amount of water (e.g., 10%) to a DES can significantly reduce its viscosity.[2] |
| Inconsistent Results | 1. Variation in raw material quality. 2. Lack of precise control over extraction parameters. | 1. Ensure the plant material is from a consistent source and harvested at the optimal time. The content of eleutherosides can vary between different parts of the plant.[13] 2. Precisely control and monitor all extraction parameters, including temperature, time, power (for UAE/MAE), and solvent-to-solid ratio. |
| Difficulty Scaling Up | 1. Equipment limitations for advanced methods. 2. Cost of specialized solvents or enzymes. | 1. While some advanced methods are challenging to scale up, UAE has been successfully applied at a semi-pilot scale.[6][7] 2. Conduct a cost-benefit analysis. The increased yield from using specialized solvents or enzymes may justify the higher initial cost. |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent/Additive | Key Parameters | This compound Yield | Source |
| Conventional Extraction | 70% Ethanol | 80°C, 5 h soaking, 1:6 material-to-liquid ratio | Baseline | [1] |
| Ultrasound-Assisted Extraction (UAE) with Tea Saponin | 0.3% Tea Saponin Solution | 250 W, 40 min, 20 mL/g liquid-solid ratio | 2.65 ± 0.12 mg/g | [6][7] |
| Enzyme-Assisted Extraction | Novozyme 33095 | - | 29% increase vs. control | [1][10] |
| Deep Eutectic Solvent (DES) Extraction | Choline chloride:fructose (1:1) | Ultrasonic extraction | 1.96 mg/g (5-6 times higher than 70% ethanol) | [1] |
| Ultrasound-Assisted Extraction (Long Duration) | Not specified | 20 hours sonication | 1.646% (16.46 mg/g) in Acanthopanax koreanum stem extract | [14][15] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) with Tea Saponin Additive
This protocol is based on a study that demonstrated high yields of this compound.[6][7]
-
Materials:
-
Dried and powdered Eleutherococcus senticosus roots and rhizomes.
-
0.3% (w/v) tea saponin solution in deionized water.
-
-
Equipment:
-
Ultrasonic bath or probe sonicator (e.g., 250 W).
-
Reaction vessel.
-
Filtration apparatus.
-
HPLC for quantification.
-
-
Procedure:
-
Mix the powdered plant material with the 0.3% tea saponin solution at a liquid-to-solid ratio of 20 mL/g.
-
Place the mixture in the ultrasonic apparatus.
-
Apply ultrasonic irradiation at a power of 250 W for 40 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Analyze the this compound content in the extract using HPLC.
-
2. Enzyme-Assisted Extraction
This protocol is based on the use of Novozyme 33095 to enhance extraction.[1][10]
-
Materials:
-
Dried and powdered Acanthopanax stem material.
-
Novozyme 33095 (a commercial pectinase).
-
Deionized water.
-
-
Equipment:
-
Incubator or water bath.
-
Autoclave or boiling water bath for heat extraction.
-
Filtration apparatus.
-
HPLC for quantification.
-
-
Procedure:
-
Suspend the powdered plant material in water.
-
Add Novozyme 33095 to the suspension.
-
Incubate the mixture for 3 hours under optimal conditions for the enzyme (refer to the manufacturer's specifications for temperature and pH).
-
Following the enzymatic treatment, perform a heat extraction by autoclaving at 121°C for 15 minutes.
-
Filter the mixture to obtain the crude extract.
-
Quantify the this compound content using HPLC.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Grinding and Sorting Particle Size on Phytochemical Yield in Dipterocarpus alatus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eleutherosides Extraction from Acanthopanax sessiliflorus Seeman and Eleutherococcus senticosus Maxim Using an Enzymatic Process -Journal of the Korean Society of Food Science and Nutrition | Korea Science [koreascience.kr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Conditions for High Concentration of this compound and Chlorgenic Acid Components of Acanthopanax koreanum Stem Extract -Biomedical Science Letters | Korea Science [koreascience.kr]
- 15. Optimization of Conditions for High Concentration of this compound and Chlorgenic Acid Components of Acanthopanax koreanum Stem Extract -Biomedical Science Letters | Korea Science [koreascience.kr]
Preventing degradation of Eleutheroside E during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Eleutheroside E during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation through hydrolysis and oxidation. Key environmental factors that can accelerate its degradation include exposure to high temperatures, non-neutral pH (both acidic and alkaline conditions), oxidizing and reducing agents, and, to a lesser extent, light.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperatures are between 2-8°C for routine use and -20°C for long-term storage of the powder.[2]
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For solutions stored at -20°C, it is recommended to use them within one year, and for those at -80°C, within two years.[3]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods due to the increased risk of degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible duration, and the solution should be protected from light.
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of similar lignan glycosides, the primary degradation products of this compound are likely its aglycone, syringaresinol, and glucose, resulting from the hydrolysis of the glycosidic bonds. Further oxidation of the syringaresinol moiety can lead to the formation of dimers and other oxidation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in assays. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify the pH of your experimental buffer; adjust to a neutral pH if possible. 4. Protect solutions from light during storage and use. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Optimize HPLC method to ensure separation of this compound from its degradants. 3. Re-evaluate storage conditions of your sample. |
| Precipitation in frozen stock solutions. | Poor solubility of this compound in the chosen solvent at low temperatures. | 1. Gently warm the vial to 37°C and sonicate to redissolve the compound before use. 2. Consider preparing a slightly lower concentration of the stock solution. |
| Discoloration of solid this compound or solutions. | Oxidation of the compound. | 1. Store solid this compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use de-gassed solvents for preparing solutions. 3. Avoid contact with strong oxidizing agents. |
Quantitative Data on this compound Stability
Direct quantitative stability data for this compound is limited in publicly available literature. The following table provides a summary of recommended storage conditions and qualitative stability information based on available data for this compound and related lignan glycosides.
| Condition | Solid this compound | This compound in Solution (e.g., DMSO) |
| Temperature | Stable at 2-8°C (short-term) and -20°C (long-term).[2] | Stable for up to 1 year at -20°C and up to 2 years at -80°C.[3] Avoid repeated freeze-thaw cycles. |
| pH | Generally stable. | Susceptible to hydrolysis under strongly acidic and alkaline conditions. Preferable to maintain a neutral pH. |
| Light | Should be protected from light. | Photodegradation is possible with prolonged exposure to UV light. Store in amber vials or protect from light. |
| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents.[1] | Prone to oxidation. Use of de-gassed solvents is recommended. Avoid contact with oxidizing/reducing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the sample to be analyzed to an appropriate concentration within the linear range of the assay.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for conducting a forced degradation study.
References
Technical Support Center: Enhancing the Stability of Eleutheroside E in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Eleutheroside E. The information is designed to help you enhance the stability of your formulations and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound formulations.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Liquid Formulations | Hydrolysis: this compound, being a glycoside, is susceptible to hydrolysis, especially in acidic or alkaline conditions, leading to the cleavage of glycosidic bonds. | Maintain the pH of the formulation in the range of 4-6. Use of a suitable buffering agent (e.g., citrate or phosphate buffer) is recommended. |
| Oxidation: The phenolic nature of this compound makes it prone to oxidative degradation, which can be accelerated by exposure to oxygen, light, and metal ions. | Incorporate antioxidants such as ascorbic acid (0.01-0.1%), sodium metabisulfite (0.01-0.1%), or butylated hydroxytoluene (BHT) (0.01-0.05%) into the formulation. Protect the formulation from light by using amber-colored containers and store under an inert atmosphere (e.g., nitrogen). | |
| Color Change in the Formulation | Oxidative Degradation: The formation of colored degradation products is often an indicator of oxidation. | Follow the recommendations for preventing oxidation mentioned above. Additionally, consider the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) (0.01-0.05%) to sequester metal ions that can catalyze oxidation. |
| Precipitation in Liquid Formulations | Poor Solubility: this compound may have limited solubility in certain solvent systems, leading to precipitation over time or with changes in temperature. | Optimize the solvent system. Consider the use of co-solvents such as propylene glycol or ethanol. Surfactants or cyclodextrins can also be employed to enhance solubility. |
| Degradation: Some degradation products of this compound may be less soluble than the parent compound, leading to their precipitation. | Address the root cause of degradation (hydrolysis or oxidation) as described above. | |
| Inconsistent Results in Assays | Degradation During Sample Preparation or Analysis: this compound may degrade during analytical procedures if exposed to harsh conditions (e.g., high temperature, extreme pH). | Ensure that the analytical methods used are stability-indicating. A validated HPLC method with a suitable mobile phase and column is recommended for accurate quantification.[1][2] Control the temperature and pH during sample preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathways for this compound are hydrolysis of the glycosidic linkages and oxidation of the phenolic moieties. Hydrolysis is catalyzed by acidic or alkaline conditions, leading to the formation of its aglycone, syringaresinol, and the corresponding sugar moieties. Oxidation can be initiated by light, oxygen, and metal ions. A speculated fragmentation pathway based on mass spectrometry data suggests the initial loss of the glucose units.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Based on the general stability of lignan glycosides, a slightly acidic pH range of 4-6 is recommended to minimize hydrolysis.[3] It is crucial to conduct pH stability studies for your specific formulation to determine the optimal pH.
Q3: What are some suitable antioxidants to prevent the oxidative degradation of this compound?
A3: Common antioxidants that can be effective include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the formulation type and compatibility with other excipients. The antioxidant properties of lignans themselves may also contribute to stability.[4][5][6][7]
Q4: How should I store my this compound formulations to ensure maximum stability?
A4: To maximize stability, formulations should be protected from light by using amber or opaque containers. They should be stored at controlled room temperature or under refrigeration, depending on the formulation's thermal stability. For long-term storage, freezing may be an option, but freeze-thaw stability studies should be conducted. Storage in an inert atmosphere (e.g., by purging the container with nitrogen) can also prevent oxidative degradation.
Q5: Are there any specific excipients that can enhance the stability of this compound?
A5: Yes, in addition to buffers and antioxidants, the following excipients can be considered:
-
Chelating agents: EDTA can be used to bind metal ions that catalyze oxidation.
-
Humectants: In solid or semi-solid formulations, humectants like glycerin or propylene glycol can help to reduce water activity and minimize hydrolysis.
-
Cryoprotectants/Lyoprotectants: For freeze-dried formulations, sugars like trehalose or mannitol can protect this compound during the lyophilization process and in the solid state.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer (pH 2, 7, 9)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 220 nm[2]
-
Column Temperature: 25°C
Validation Parameters (according to ICH guidelines):
-
Specificity (using samples from forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting formulation stability issues.
References
- 1. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and this compound in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stenvironment.org [stenvironment.org]
- 4. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Eleutheroside E synthesis
Welcome to the technical support center for the synthesis of Eleutheroside E. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of this compound, a lignan diglycoside with significant therapeutic potential.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-AG-01 | Low yield of (-)-syringaresinol (aglycone) | - Inefficient oxidative coupling of sinapyl alcohol. - Suboptimal reaction conditions (pH, temperature, catalyst concentration). - Degradation of the product during workup or purification. | - For enzymatic synthesis: Use a tailored oxidase/peroxidase system. An engineered eugenol oxidase (I427A mutant) combined with horseradish peroxidase (HRP) has been shown to produce syringaresinol in 81% yield. - For chemical synthesis: Employ copper-catalyzed aerobic oxidative coupling of sinapyl alcohol. Yields of up to 67% have been reported. Optimize catalyst loading and reaction time. - Ensure mild workup conditions to prevent decomposition. Purification by column chromatography on silica gel is recommended. |
| SYN-AG-02 | Formation of multiple stereoisomers of syringaresinol | - Lack of stereocontrol in the dimerization reaction. | - The enzymatic approach using laccase or a peroxidase system naturally produces the desired (-)-syringaresinol enantiomer. - For chemical synthesis, stereoselective routes to endo,exo-furofuran lignans have been developed using Mn(III)-mediated intramolecular cyclopropanation and C-H insertion reactions, which can provide high diastereocontrol. |
| GLY-01 | Low yield of di-glycosylated product (this compound) | - Steric hindrance of the phenolic hydroxyl groups on syringaresinol. - Incomplete reaction leading to mono-glycosylated byproducts. - Decomposition of the aglycone under harsh glycosylation conditions. | - Use a highly reactive glycosyl donor, such as acetobromoglucose, in a Koenigs-Knorr type reaction. - Employ a suitable promoter system. Silver(I) oxide or a combination of silver(I) oxide and a catalytic amount of TMSOTf can accelerate the reaction under mild conditions. - Use a molar excess of the glycosyl donor to drive the reaction towards di-glycosylation. - Monitor the reaction by TLC to determine the optimal reaction time and prevent degradation. |
| GLY-02 | Formation of a mixture of α and β anomers | - Lack of anchimeric assistance from the protecting group at C2 of the glycosyl donor. | - Use a glycosyl donor with a participating protecting group at the C2 position, such as an acetyl or benzoyl group. This will favor the formation of the 1,2-trans glycosidic linkage, resulting in the desired β-anomer. |
| GLY-03 | Difficulty in purifying the final product | - Co-elution of mono- and di-glycosylated products. - Presence of residual reagents and byproducts from the glycosylation reaction. | - Utilize a multi-step purification protocol. Start with column chromatography on silica gel to separate the majority of impurities. - Follow up with preparative HPLC for final purification to achieve high purity. - Macroporous resins like HPD100C have also been used effectively for the purification of this compound from natural extracts and may be applicable to synthetic mixtures.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: The synthesis of this compound can be approached in two main stages:
-
Synthesis of the aglycone, (-)-syringaresinol: This is typically achieved through the oxidative dimerization of a sinapyl alcohol precursor. Both enzymatic and chemical methods can be employed.
-
Glycosylation of (-)-syringaresinol: This involves the coupling of two glucose moieties to the phenolic hydroxyl groups of syringaresinol. This is a challenging step due to steric hindrance and requires careful selection of a glycosylation method, such as the Koenigs-Knorr reaction, and appropriate protecting groups on the glucose donor.
Q2: What are the key challenges in the glycosylation of syringaresinol?
A2: The primary challenges include:
-
Achieving di-glycosylation: Due to the steric hindrance of the phenolic hydroxyl groups, the reaction may stop at the mono-glycosylated stage.
-
Controlling stereoselectivity: It is crucial to form the β-glycosidic linkage, which is present in the natural product. This is typically achieved by using a glycosyl donor with a participating group at the C2 position.
-
Regioselectivity: As syringaresinol has two identical phenolic hydroxyl groups, regioselectivity is not a concern for the di-glycosylation. However, controlling the reaction to obtain the mono-glycosylated product, if desired, would require a different strategy.
Q3: What are suitable protecting groups for the glucose donor in the glycosylation step?
A3: For a Koenigs-Knorr type reaction, the glucose donor is typically protected with acetyl or benzoyl groups. The C2-acetyl or C2-benzoyl group provides anchimeric assistance, which directs the incoming alcohol to attack from the opposite face, resulting in the formation of the desired 1,2-trans-β-glycosidic bond.[2]
Q4: Are there any biocatalytic methods for the glycosylation of lignans?
A4: Yes, uridine diphosphate (UDP) glycosyltransferases (UGTs) have been shown to catalyze the glycosylation of lignans. For instance, two UGTs from Isatis indigotica, IiUGT71B5a and IiUGT71B5b, have been characterized to glucosylate pinoresinol, a lignan structurally similar to syringaresinol. IiUGT71B5a was capable of producing both the mono- and di-glucoside.[3] This suggests that enzymatic approaches could be a viable alternative to chemical synthesis for the glycosylation step.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (-)-Syringaresinol
This protocol is adapted from a one-pot enzymatic cascade reaction.
Materials:
-
2,6-dimethoxy-4-allylphenol
-
Eugenol oxidase (EUGO) I427A mutant
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
Procedure:
-
Prepare a solution of 2,6-dimethoxy-4-allylphenol in phosphate buffer.
-
Add the EUGO I427A mutant to the solution to initiate the conversion to sinapyl alcohol.
-
Subsequently, add HRP to the reaction mixture. The HRP utilizes the hydrogen peroxide generated in the first step to catalyze the dimerization of sinapyl alcohol to syringaresinol.
-
Allow the reaction to proceed at room temperature with gentle stirring for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (-)-syringaresinol.
Protocol 2: General Koenigs-Knorr Glycosylation of (-)-Syringaresinol
This is a general plausible protocol based on the Koenigs-Knorr reaction. Optimization of specific parameters will be necessary.
Materials:
-
(-)-Syringaresinol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4 Å)
-
Sodium methoxide in methanol
Procedure:
-
To a solution of (-)-syringaresinol in anhydrous DCM, add freshly activated 4 Å molecular sieves.
-
Add Ag₂O (2.5 equivalents) to the suspension.
-
In a separate flask, dissolve acetobromoglucose (2.5 equivalents) in anhydrous DCM.
-
Slowly add the solution of acetobromoglucose to the syringaresinol suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude protected di-glucoside by column chromatography on silica gel.
-
For deprotection, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product, this compound, by preparative HPLC or crystallization.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
How to troubleshoot inconsistent results in Eleutheroside E experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eleutheroside E. Inconsistent results in experiments involving natural compounds like this compound can arise from a variety of factors, from the purity of the compound to the specifics of the experimental setup. This guide aims to address common issues to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my results with it variable?
A1: this compound is a lignan glycoside, a type of bioactive compound found in plants of the Eleutherococcus genus, particularly Eleutherococcus senticosus (also known as Siberian ginseng).[1][2] Inconsistency in experimental results can stem from several sources:
-
Purity and Source Material: The concentration of this compound can vary significantly depending on the part of the plant used (roots, stems, leaves), the cultivation conditions, and the extraction and purification methods employed.[1][3][4] Commercial extracts may have undeclared or variable concentrations of this compound.
-
Chemical Stability: As a glycoside, this compound can be susceptible to degradation under certain conditions of pH, temperature, and enzymatic activity. Improper storage or handling can lead to a reduction in the effective concentration of the active compound.
-
Experimental Conditions: Variations in cell culture conditions, animal models, or assay protocols can all contribute to inconsistent outcomes.
Q2: How can I ensure the quality and consistency of my this compound sample?
A2: To ensure the quality of your this compound:
-
Source from a reputable supplier: Purchase this compound from a vendor that provides a certificate of analysis (CoA) detailing its purity, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Perform in-house quality control: If possible, use analytical techniques like HPLC to verify the purity and concentration of your this compound stock.[5][6][7] This is especially important when using crude extracts.
-
Proper storage: Store pure this compound and its solutions as recommended by the supplier, typically in a cool, dark, and dry place to prevent degradation.
Q3: What are the most common sources of variability in cell-based assays with this compound?
A3: In cell-based assays, inconsistencies can arise from:
-
Cell line integrity: Ensure your cell lines are not contaminated and are from a consistent passage number, as cellular responses can change over time in culture.
-
Treatment conditions: Factors such as the final concentration of the solvent (e.g., DMSO) used to dissolve this compound, the duration of treatment, and the cell density at the time of treatment can all impact results.
-
Assay-specific variability: The specific assays used (e.g., MTT, Western blot, qPCR) have their own sources of potential error. Careful optimization and the use of appropriate controls are crucial.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
If you are not observing the expected biological effects of this compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Verify the integrity of your this compound stock using HPLC. Prepare fresh solutions for each experiment. |
| Incorrect Concentration | Re-calculate your dilutions and confirm the concentration of your stock solution. If using an extract, the actual concentration of this compound may be lower than expected. |
| Cellular Response | Ensure the cell line you are using is responsive to this compound. Some cell types may not express the necessary targets. Titrate the concentration of this compound to determine the optimal dose for your specific cell line and assay. |
| Inappropriate Assay | Confirm that the chosen assay is suitable for detecting the expected biological activity. For example, if investigating anti-inflammatory effects, assays measuring pro-inflammatory cytokines like TNF-α and IL-6 would be appropriate.[8] |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. Here’s how to address it:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Use a well-mixed cell suspension and consistent pipetting techniques. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatments, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions. |
| Variable Treatment Time | Stagger the addition of reagents to ensure that all wells are treated for the same duration, especially in time-sensitive assays. |
Experimental Protocols
Protocol 1: Quantification of this compound in an Extract via HPLC
This protocol provides a general method for the quantification of this compound.[6]
Materials:
-
Agilent Zorbax SB-C18 column (4.6 mm x 250 mm, 5 μm) or equivalent
-
HPLC system with a UV detector
-
Mobile Phase A: 0.5% aqueous phosphoric acid
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Plant extract dissolved in a suitable solvent (e.g., methanol)
Method:
-
Prepare the mobile phase: Prepare the aqueous phosphoric acid and acetonitrile. Degas both solvents before use.
-
Prepare standard solutions: Create a series of standard solutions of this compound of known concentrations to generate a standard curve.
-
Prepare the sample: Dissolve a known weight of the plant extract in the solvent and filter it through a 0.45 μm syringe filter.
-
HPLC analysis:
-
Set the detection wavelength to 220 nm.
-
Use a flow rate of 1.0 mL/min.
-
Employ a gradient elution program. An example gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-10% B.
-
Inject the standard solutions and the sample solution.
-
-
Data analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the standard curve.
-
Protocol 2: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is based on a study investigating the effect of this compound on glucose uptake.[9]
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
DMEM with 2% horse serum
-
This compound
-
Insulin
-
2-NBDG (fluorescent glucose analog)
-
PBS
Method:
-
Cell culture and differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Once confluent, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to allow myotubes to form.
-
-
Treatment:
-
Starve the differentiated myotubes in serum-free DMEM for 2 hours.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
-
Glucose uptake:
-
Wash the cells with PBS.
-
Incubate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to the media and incubate for 30 minutes.
-
Wash the cells with cold PBS to stop the uptake.
-
-
Measurement:
-
Lyse the cells.
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory cytokine production.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting experiments with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eleutheroside - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Eleutheroside E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Eleutheroside E (EE), a bioactive compound isolated from Eleutherococcus senticosus (Siberian ginseng), with the well-established steroidal anti-inflammatory drug, dexamethasone. The information presented is based on preclinical experimental data to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Performance Comparison: this compound vs. Dexamethasone
This compound has demonstrated significant anti-inflammatory properties in various animal models of inflammation. Its efficacy is compared here with dexamethasone, a potent corticosteroid often used as a positive control in such studies. While direct head-to-head in vivo studies comparing this compound and dexamethasone are limited, a study on a related compound, Eleutheroside B, in a high-altitude cerebral edema model provides a valuable benchmark.
Key Findings:
-
Mechanism of Action: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways, leading to a downstream reduction in pro-inflammatory cytokine production.[1] Dexamethasone, on the other hand, acts through the glucocorticoid receptor, which also leads to the suppression of NF-κB activity.
-
Efficacy in Inflammatory Models:
-
In a murine model of collagen-induced arthritis , this compound significantly attenuated the severity of the disease, reducing arthritis scores and incidence.[1] It also decreased inflammatory cell infiltration and protected against cartilage and bone erosion.[1]
-
In a rat model of high-altitude-induced heart injury , this compound demonstrated a dose-dependent protective effect by suppressing inflammation and pyroptosis.[2]
-
A study on the related compound, Eleutheroside B , in a rat model of high-altitude cerebral edema , showed that it significantly reduced levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. In this study, dexamethasone was used as a positive control and also demonstrated potent anti-inflammatory effects.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Arthritis Severity in Collagen-Induced Arthritis (CIA) Mice
| Treatment Group | Mean Arthritis Score | Arthritis Incidence (%) |
| CIA Control | High | 100 |
| This compound | Significantly Reduced | Reduced |
Source: Data synthesized from a study on this compound in a collagen-induced arthritis mice model.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Collagen-Induced Arthritis (CIA) Mice
| Treatment Group | Serum TNF-α Level | Serum IL-6 Level |
| CIA Control | Elevated | Elevated |
| This compound | Markedly Decreased | Markedly Decreased |
Source: Data synthesized from a study on this compound in a collagen-induced arthritis mice model.[1]
Table 3: Comparative Effect of Eleutheroside B and Dexamethasone on Pro-inflammatory Cytokines in a High-Altitude Cerebral Edema (HACE) Rat Model
| Treatment Group | Brain Tissue IL-1β Level | Brain Tissue IL-6 Level | Brain Tissue TNF-α Level |
| HACE Control | Elevated | Elevated | Elevated |
| Eleutheroside B (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Eleutheroside B (100 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Dexamethasone (4 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Source: Data synthesized from a study on Eleutheroside B in a high-altitude cerebral edema rat model.[3] Note: This study used Eleutheroside B, a related compound to this compound.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and evaluation.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to study rheumatoid arthritis.
-
Animals: Male DBA/1 mice, 7-8 weeks old.[4]
-
Induction:
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5][6]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site on the tail.[5][6]
-
-
This compound Administration:
-
Dosage: Varying doses can be tested. One study used oral administration.
-
Frequency: Daily, starting from the day of the booster immunization.
-
-
Assessment:
-
Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.[7]
-
Histopathology: Joint tissues are collected for histological analysis to assess inflammatory cell infiltration, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis: Blood samples are collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
High-Altitude Hypoxia-Induced Heart Injury in Rats
This model simulates the cardiac damage that can occur at high altitudes.
-
Animals: Male Sprague-Dawley rats.
-
Induction:
-
Rats are placed in a hypobaric hypoxia chamber to simulate a high-altitude environment (e.g., 6000 m).[2]
-
The duration of exposure can be varied to induce acute or chronic injury.
-
-
This compound Administration:
-
Assessment:
-
Cardiac Function: Electrocardiogram (ECG) is used to monitor heart rate and other cardiac parameters.[2]
-
Biochemical Markers: Blood samples are analyzed for markers of cardiac injury such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).[2]
-
Histopathology: Heart tissues are examined for signs of inflammation and cell death (pyroptosis).
-
Molecular Analysis: Western blotting is used to measure the expression of proteins involved in inflammatory signaling pathways, such as NLRP3 and caspase-1.[2]
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflows.
References
- 1. This compound ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 6. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 7. chondrex.com [chondrex.com]
- 8. glpbio.com [glpbio.com]
Cross-validation of Eleutheroside E Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Eleutheroside E (Ele-E), a key bioactive compound found in plants of the Eleutherococcus genus. The objective is to offer a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to aid researchers in selecting the most appropriate method for their specific applications. The information presented is collated from various scientific studies and provides a detailed look at the experimental protocols and performance characteristics of each technique.
Comparative Analysis of Quantification Methods
The quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and various research applications. HPLC-UV and LC-MS/MS are the most commonly employed techniques for this purpose. The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.69 - 69.20[1] | 0.001 - 2.0[2] |
| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.99[2] |
| Limit of Detection (LOD) (µg/mL) | 0.025[4] | 0.0000376 (in plasma)[5] |
| Limit of Quantification (LOQ) (µg/mL) | 0.018 - 0.050[6] | 0.001 (in plasma)[2][7] |
| Accuracy (Recovery %) | 94.26 - 111.62 | > 80% (in plasma)[2][7] |
| Precision (RSD %) | Intra-day: < 3.1%, Inter-day: < 3.4%[1] | Intra- and Inter-day: < 12% (in plasma)[2][7] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine quality control of this compound in raw materials and extracts due to its robustness and cost-effectiveness.
Sample Preparation: A common extraction method involves ultrasonic-assisted extraction.[8][9] Plant material is typically powdered and extracted with a solvent such as 70% ethanol or a deep eutectic solvent.[10][11] The extraction conditions, including solvent type, temperature, and time, are optimized to maximize the yield of this compound.[10]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for separation.[1][3]
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of acid like phosphoric acid) and acetonitrile is commonly employed.[1][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of around 220 nm.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma, and for pharmacokinetic studies.[2]
Sample Preparation: For biological samples such as plasma, a protein precipitation step is typically required.[2] This is often followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is also commonly used in LC-MS/MS methods.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water, sometimes with additives like ammonium hydroxide, is used.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is frequently employed for this compound.[2]
-
Detection: Detection is performed using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] The specific precursor-to-product ion transitions for this compound are monitored. For example, a transition of m/z 741 [M-H]⁻ → 579 has been reported.[2]
Conclusion
Both HPLC-UV and LC-MS/MS are validated and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of herbal materials and extracts where high sensitivity is not the primary requirement. In contrast, the LC-MS/MS method is the preferred choice for bioanalytical applications, such as pharmacokinetic studies, where the concentration of the analyte is expected to be very low and the sample matrix is complex. The selection of the appropriate method should be based on the specific research question, the nature of the sample, and the required analytical performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for the Determination of Eleutherosides and β-Glucan in Acanthopanax koreanum -Journal of the Korean Society of Food Science and Nutrition | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 11. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
How does the efficacy of synthetic vs. natural Eleutheroside E compare?
A comprehensive examination of the available scientific literature reveals a significant gap in direct comparative studies between synthetic and naturally derived Eleutheroside E. While both forms of this bioactive compound, a principal component of Eleutherococcus senticosus (Siberian Ginseng), are utilized in research and exhibit a range of pharmacological effects, no studies have been identified that directly compare their efficacy in the same experimental models. This guide, therefore, presents a detailed overview of the documented efficacy of commercially available this compound, which is presumed to be of synthetic or semi-synthetic origin, and naturally extracted this compound, drawing upon available in vitro and in vivo data. The absence of direct comparative studies itself constitutes a critical finding for the research community.
This compound, a lignan glycoside, has garnered considerable interest for its diverse biological activities, including anti-inflammatory, neuroprotective, anti-diabetic, and cardioprotective properties.[1][2] The increasing demand for this compound for research and potential therapeutic applications underscores the importance of understanding the consistency and efficacy of its various sources.
In Vitro Efficacy: A Comparative Overview
In vitro studies have been instrumental in elucidating the mechanisms of action of this compound. Commercially available this compound has been shown to modulate cellular pathways involved in inflammation, glucose metabolism, and cell survival. Similarly, studies utilizing naturally extracted this compound have demonstrated its potent effects on various cell lines.
| Biological Effect | Synthetic/Commercial this compound | Natural this compound | Experimental Model |
| Anti-inflammatory | Inhibition of NF-κB and AP-1 activation.[3] | Suppression of pro-inflammatory mediators.[3] | SW982 human synovial sarcoma cells[3] |
| Anti-diabetic | Increased insulin-provoked glucose uptake.[4] | Amplified insulin-stimulated glucose uptake.[4] | C2C12 myotubes[4] |
| Improved TNF-α-induced suppression of glucose uptake.[4] | - | 3T3-L1 adipocytes[4] | |
| Cardioprotective | Attenuated cardiomyocyte apoptosis induced by hypoxia-reoxygenation (H/R) injury.[5] | - | H9c2 cells[5] |
| Neuroprotective | - | Protective effects against neuritic atrophy and nerve cell death.[6] | Not specified[6] |
In Vivo Efficacy: Insights from Animal Models
Animal studies provide crucial data on the systemic effects of this compound. Both commercially sourced and naturally derived forms have demonstrated significant therapeutic potential in various disease models.
| Biological Effect | Synthetic/Commercial this compound | Natural this compound | Animal Model |
| Anti-diabetic | Ameliorated hyperglycemia and glucose intolerance.[4] | - | db/db mice[4] |
| Improved hepatic glucose metabolism.[4] | - | db/db mice[4] | |
| Anti-inflammatory | Ameliorated arthritis severity.[7] | - | Collagen-induced arthritis mice[7] |
| Neuroprotective | Improved learning and memory in aged rats.[8] | - | Quinolinic acid-induced aged rats[8] |
| Anti-osteoporosis | Attenuated bone loss.[1] | - | Ovariectomized (OVX) mice[1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways. The available literature, predominantly from studies on naturally derived or unspecified sources of this compound, points to its influence on pathways central to inflammation, cell survival, and metabolism.
Figure 1. Simplified signaling pathway for the anti-inflammatory action of this compound.
Figure 2. Generalized workflow for in vivo experiments investigating this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay in SW982 Cells[3]
-
Cell Culture: SW982 human synovial sarcoma cells were cultured in an appropriate medium.
-
Treatment: Cells were exposed to various concentrations of this compound, syringin, or isofraxidin.
-
Analysis of Pro-inflammatory Mediators: The production of IL-6 and prostaglandin E2 was measured. mRNA expression of IL-1β, IL-6, COX-2, and MMPs was determined by RT-PCR.
-
Transcription Factor Activity: The DNA-binding activity of AP-1 and NF-κB was assessed.
In Vivo Anti-diabetic Study in db/db Mice[4]
-
Animal Model: Five-week-old male db/db mice were used as a model for type 2 diabetes.
-
Dietary Supplementation: Mice were fed a diet supplemented with E. senticosus extract or purified this compound for 5 weeks.
-
Metabolic Assessments: Blood glucose levels, insulin sensitivity (glucose tolerance and insulin tolerance tests), and serum insulin levels were measured.
-
Histological Analysis: Pancreatic islets were examined immunohistochemically.
-
Gene Expression Analysis: The mRNA expression of genes involved in hepatic glucose metabolism was evaluated.
Conclusion and Future Directions
The available scientific evidence strongly supports the therapeutic potential of this compound in a range of preclinical models. Both commercially available and naturally extracted forms of the compound have demonstrated significant biological activity. However, the lack of direct comparative studies makes it impossible to definitively conclude whether synthetic and natural this compound have equivalent efficacy.
This represents a critical knowledge gap for researchers, clinicians, and the natural products industry. Future studies should prioritize head-to-head comparisons of synthetic and natural this compound in standardized in vitro and in vivo models. Such research would not only clarify the interchangeability of these sources but also provide a more robust foundation for the development of this compound as a potential therapeutic agent. Furthermore, detailed characterization of the impurity profiles of both synthetic and natural preparations is warranted to ensure that observed biological effects are attributable to this compound itself.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Eleutherococcus senticosus as a crude medicine: Review of biological and pharmacological effects | Semantic Scholar [semanticscholar.org]
- 3. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS RN 39432-56-9 | Fisher Scientific [fishersci.ie]
- 7. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A comparative review of the biological activities of different eleutherosides
A comprehensive review for researchers and drug development professionals on the diverse pharmacological effects of eleutherosides, the active compounds in Eleutherococcus senticosus.
Eleutherosides, a group of diverse glycosides isolated from the roots and stems of Eleutherococcus senticosus (Siberian ginseng), have garnered significant attention for their wide range of pharmacological activities. These compounds are broadly classified into several types, with Eleutheroside B (syringin) and Eleutheroside E ((-)-syringaresinol-4,4'-di-O-β-D-glucoside) being among the most studied. This guide provides a comparative overview of the biological activities of different eleutherosides, supported by experimental data, to aid researchers and professionals in the fields of pharmacology and drug development.
Comparative Biological Activities of Eleutherosides
The primary pharmacological effects attributed to eleutherosides include anti-inflammatory, anti-fatigue, neuroprotective, immunomodulatory, and anti-cancer activities. The potency of these effects often varies between different eleutheroside compounds.
Table 1: Comparative Quantitative Analysis of Eleutheroside Bioactivities
| Biological Activity | Eleutheroside | Test System | Key Parameter | Result | Citation(s) |
| Enzyme Inhibition | Eleutheroside B | Rat Liver Microsomes | IC₅₀ (CYP2E1) | 193.20 µM | [1][2] |
| This compound | Rat Liver Microsomes | IC₅₀ (CYP2E1) | 188.36 µM | [1][2] | |
| Eleutheroside B | Rat Liver Microsomes | IC₅₀ (CYP2C9) | 595.66 µM | [1][2] | |
| This compound | Rat Liver Microsomes | IC₅₀ (CYP2C9) | 261.82 µM | [1][2] | |
| Antioxidant Activity | Eleutheroside E1 | DPPH Radical Scavenging | EC₅₀ | 37.03 µg/mL | [3] |
| Anti-cancer Activity | E. senticosus Extract | A549 (Lung Cancer) Cells | IC₅₀ | Concentration-dependent inhibition from 12.5 - 50 µg/mL | [4][5] |
| E. senticosus Extract | HL-60 (Leukemia) Cells | IC₅₀ | 208 µg/mL (root extract) | [6] | |
| Sodium Channel Inhibition | Eleutheroside B | Rabbit Atrial Myocytes | IC₅₀ (Late Sodium Current) | 167 µM | [7] |
| Eleutheroside B | Rabbit Atrial Myocytes | IC₅₀ (Transient Sodium Current) | 1582 µM | [7] |
In-Depth Look at Key Biological Activities
Anti-inflammatory Effects
Both Eleutheroside B and E have demonstrated significant anti-inflammatory properties. Studies suggest that this compound is a more potent inhibitor of certain inflammatory pathways. For instance, this compound has been shown to suppress the gene expression of pro-inflammatory cytokines such as IL-6 and matrix metalloproteinase-1 (MMP-1), as well as the enzyme cyclooxygenase-2 (COX-2), at lower concentrations than Eleutheroside B.[8] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8] Eleutheroside B, on the other hand, has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the JAK2/STAT3 signaling pathway.[9][10] More recently, this compound has also been found to suppress the NLRP3 inflammasome-mediated pyroptosis.[11]
Anti-fatigue Effects
Eleutherosides, particularly this compound, are recognized for their anti-fatigue properties.[[“]] The proposed mechanisms include the enhancement of fat utilization, which delays the accumulation of blood urea nitrogen (BUN), and an increase in lactate dehydrogenase (LDH) activity, which helps to reduce the buildup of lactic acid in muscles.[[“]] In vivo studies using forced swimming tests in mice have shown that extracts of E. senticosus rich in this compound significantly prolong swimming time to exhaustion.[[“]]
Neuroprotective Effects
Eleutherosides have shown promise in protecting neuronal cells from damage. Eleutheroside B has been demonstrated to alleviate oxidative stress and neuroinflammation in a rat model of high-altitude cerebral edema.[9][10] Both Eleutheroside B and E have been reported to have protective effects against neuritic atrophy and nerve cell death.[1] These neuroprotective actions are linked to the modulation of various signaling pathways, including the PI3K/Akt pathway, which is crucial for neuronal survival.[13]
Immunomodulatory Activity
The immunomodulatory effects of eleutherosides are complex, with some studies indicating that whole extracts of E. senticosus are more potent than isolated compounds.[14] However, both Eleutheroside B and E have been shown to possess immunomodulatory properties.[14] this compound, for example, can suppress the release of inflammatory cytokines in a mouse model of collagen-induced arthritis.[14]
Anti-cancer Properties
While research is ongoing, preliminary studies suggest that eleutherosides may have anti-cancer potential. Extracts of E. senticosus have demonstrated inhibitory effects on the growth of various cancer cell lines, including lung cancer (A549) and leukemia (HL-60).[4][5][6] However, the specific IC₅₀ values for individual eleutherosides on these cell lines are not yet well-established in the reviewed literature.
Hypoglycemic Effects
This compound has been shown to ameliorate insulin resistance and reduce hyperglycemia. It increases insulin-provoked glucose uptake in C2C12 myotubes and improves the suppression of glucose uptake induced by TNF-α in 3T3-L1 adipocytes.[15][16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of eleutherosides.
Forced Swimming Test (Anti-fatigue)
This widely used behavioral test in rodents assesses endurance and despair, which can be correlated with fatigue.
-
Apparatus: A cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: Mice or rats are individually placed in the water tank.
-
Data Collection: The total duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Interpretation: A decrease in the duration of immobility is interpreted as an anti-fatigue effect.
Macrophage Activation Assay (Immunomodulatory)
This in vitro assay assesses the ability of a compound to stimulate or inhibit the activity of macrophages, key cells of the immune system.
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., an eleutheroside) in the presence or absence of a stimulant like lipopolysaccharide (LPS).
-
Analysis: The production of nitric oxide (NO) is measured in the culture supernatant using the Griess reagent. The levels of cytokines such as TNF-α and IL-6 can be quantified using ELISA kits.
-
Interpretation: An increase in NO and cytokine production indicates macrophage activation (pro-inflammatory), while a decrease in LPS-stimulated production suggests an anti-inflammatory effect.[18]
Glucose Uptake Assay (Hypoglycemic)
This assay measures the uptake of glucose into cells, a key process in metabolism that is often dysregulated in diabetes.
-
Cell Lines: 3T3-L1 adipocytes or C2C12 myotubes are commonly used.
-
Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes using a specific cocktail of hormones and chemicals.
-
Treatment: Differentiated cells are treated with the test compound (e.g., this compound) in the presence or absence of insulin.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells. After a defined incubation period, the cells are washed, and the intracellular fluorescence is measured using a plate reader.
-
Interpretation: An increase in fluorescence indicates enhanced glucose uptake.[15][16][17]
NF-κB Luciferase Reporter Assay (Anti-inflammatory)
This assay is used to quantify the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Interpretation: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB signaling pathway.
Signaling Pathways and Molecular Mechanisms
The biological activities of eleutherosides are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanisms of action.
References
- 1. Effects of Eleutheroside B and this compound on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of eleutheroside B and this compound on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proliferative and Inhibitory Activity of Siberian ginseng (Eleutherococcus senticosus) Extract on Cancer Cell Lines; A-549, XWLC-05, HCT-116, CNE and Beas-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eleutheroside B, a selective late sodium current inhibitor, suppresses atrial fibrillation induced by sea anemone toxin II in rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Immunomodulatory Effect of Eleutherococcus Senticosus Stem Extract by Cultivars in RAW 264.7 Macrophage Cells -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]
Unveiling the Neuroprotective Potential of Eleutheroside E: A Comparative Guide for Researchers
For Immediate Release
Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (Siberian ginseng), is emerging as a compelling candidate for neuroprotective therapies. A growing body of preclinical evidence from various animal models demonstrates its efficacy in mitigating neuronal damage and cognitive deficits associated with a range of neurological insults. This guide provides a comprehensive comparison of the neuroprotective effects of this compound, supported by experimental data and detailed protocols, to inform future research and drug development in neuroscience.
Comparative Efficacy of this compound Across Neurodegenerative Models
This compound has been investigated in several key animal models of neurological disorders, consistently demonstrating significant neuroprotective activity. The following tables summarize the quantitative outcomes from these studies, offering a clear comparison of its effects.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion (I/R) Injury
| Parameter | Control (I/R) | This compound Treated | Percentage Improvement | Reference |
| Infarct Volume | High | Reduced by 15% | 15% | [1] |
| Neuronal Apoptosis | Increased | Significantly Reduced | Not Quantified | [1][2] |
| Caspase-3, -6, -7 Expression | Upregulated | Significantly Inhibited | Not Quantified | [1][2] |
| Htr2c Expression | Downregulated | Significantly Upregulated | Not Quantified | [1][2] |
Table 2: Cognitive and Neuropathological Improvements with this compound in a Mouse Model of Radiation-Induced Cognitive Impairment
| Parameter | Control (Radiation) | This compound Treated | Outcome | Reference |
| Cognitive Function | Impaired | Improved | Statistically Significant | [3][4] |
| Spatial Memory | Impaired | Improved | Statistically Significant | [3][4] |
| Hippocampal Neurons | Damaged | Protected | Statistically Significant | [3] |
| Neurotransmitter Levels (5-HT, ACH) | Decreased | Increased | Statistically Significant | [3] |
| GABA Levels | Increased | Decreased | Statistically Significant | [3] |
Table 3: Neuroprotective Effects of this compound in a MPTP-Induced Parkinson's Disease Cell Model
| Parameter | Control (MPTP) | This compound Treated (Medium-High Conc.) | Outcome | Reference |
| Cell Survival Rate | Significantly Decreased | Significantly Increased | Statistically Significant | [5] |
| Apoptosis Rate | Significantly Increased | Significantly Decreased | Statistically Significant | [5] |
| Mitochondrial Membrane Potential | Decreased | Increased | Statistically Significant | [5] |
| Intracellular ROS Levels | Increased | Decreased | Statistically Significant | [5] |
| CytC, Nrf2, NQO1 Protein Expression | Downregulated | Upregulated | Statistically Significant | [5] |
Table 4: Effects of this compound on Behavioral and Biochemical Parameters in a Mouse Model of Sleep Deprivation Stress
| Parameter | Control (Sleep Deprived) | This compound (50mg/kg) Treated | Outcome | Reference |
| Latency to Enter Dark Chamber | Reduced | Restored | Statistically Significant | [6] |
| Locomotion | Reduced | Restored | Statistically Significant | [6] |
| Correct Rate in Y-Maze | Reduced | Restored | Statistically Significant | [6] |
| Hippocampal Monoamines | Increased | Restored | Statistically Significant | [6] |
Mechanistic Insights: Key Signaling Pathways
The neuroprotective effects of this compound are attributed to its modulation of several critical signaling pathways. These mechanisms highlight its multifaceted therapeutic potential.
One of the key pathways identified is the upregulation of the 5-hydroxytryptamine receptor 2C (Htr2c), which subsequently inhibits the expression of caspases-3, -6, and -7, thereby reducing apoptosis in cerebral ischemia-reperfusion injury.[1][2]
References
- 1. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on behavioral alterations in murine sleep deprivation stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from Foundational Eleutheroside E Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eleutheroside E, a prominent active lignan glycoside isolated from Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest for its diverse pharmacological activities. Foundational research has illuminated its potential as an anti-inflammatory, neuroprotective, anti-diabetic, and anti-osteoporotic agent. This guide provides a comparative analysis of key findings from pivotal studies, offering a resource for researchers seeking to replicate and build upon this foundational work. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Comparative Analysis of this compound's Bioactivities
The therapeutic potential of this compound has been explored across various disease models. Below is a summary of key quantitative findings from foundational studies, showcasing the compound's effects on inflammation, neuroprotection, metabolic disease, and bone health.
Table 1: Anti-inflammatory and Neuroprotective Effects
| Study Focus | Model | Treatment | Key Quantitative Findings | Reference |
| Anti-inflammatory | Collagen-Induced Arthritis (CIA) Mouse Model | 15-60 mg/kg, oral, once daily, three weeks | Reduced mean arthritis score and incidence; Decreased TNF-α and IL-6 levels. | [1][2] |
| Anti-inflammatory | Hypoxia/Reoxygenation (H/R) injured H9c2 cells | 100 µM, 12 h | Inhibited phosphorylation of ERK, JNK, and p38; Inhibited activation of NF-κB. | [1][2] |
| Neuroprotection | Radiation-Damaged Mice | 50 mg/kg, oral, once daily, four weeks | Prevented radiation-induced cognitive deficits. | [1][2] |
| Neuroprotection | Experimentally Aged Rats | 50, 100, 200 mg/kg, intraperitoneal injection | Dose-dependently reduced escape latencies and errors in Morris water maze; Increased acetylcholine content. | [3] |
| Neuroprotection | MPTP-Induced Parkinson's Disease Cell Model (PC-12 cells) | 100, 300, 500 µmol/L | Increased cell survival rate in a dose-dependent manner. | [4] |
Table 2: Metabolic and Anti-Osteoporotic Effects
| Study Focus | Model | Treatment | Key Quantitative Findings | Reference |
| Anti-diabetic | Type 2 Diabetic db/db Mice | 0.003%, oral, daily, for five weeks | Significantly reduced blood sugar and serum insulin levels; Improved HOMA-IR. | [1][5][6] |
| Anti-diabetic | C2C12 myotubes | 10 µM, 24 h | Increased insulin-induced glucose uptake. | [1][6] |
| Anti-osteoporotic | Ovariectomy (OVX) Mouse Model | Not specified | Increased bone volume; Reduced serum levels of TRAP, CTX, TNF-α, LPS, and IL-6; Increased serum P1NP levels. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for key experiments cited in the foundational studies of this compound.
In Vitro Anti-inflammatory Assay in H9c2 Cells
-
Cell Culture and H/R Injury Model: H9c2 cells are cultured under standard conditions. To induce hypoxia/reoxygenation (H/R) injury, cells are subjected to a hypoxic environment followed by a period of reoxygenation.[1][2]
-
This compound Treatment: Cells are pre-treated with this compound (0-100 µM) for a specified duration (e.g., 3 hours) before H/R induction.[1][2]
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay to determine the protective effect of this compound.[1][2]
-
Western Blot Analysis: To elucidate the mechanism of action, protein expression levels of key signaling molecules are analyzed. Cells are treated with this compound (e.g., 100 µM for 12 hours) post-H/R injury. Protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-9, p-ERK, p-JNK, p-p38, and NF-κB).[1][2]
In Vivo Anti-diabetic Study in db/db Mice
-
Animal Model: Six-week-old db/db mice, a model for type 2 diabetes, are used.[5][6]
-
Dietary Supplementation: Mice are fed an experimental diet containing this compound (e.g., 0.003%) for a period of 5 weeks.[5][6]
-
Blood Parameter Analysis: Blood glucose, triglycerides, free fatty acids, total cholesterol, and HDL levels are measured using commercial kits. Serum insulin levels are determined by ELISA.[5]
-
Glucose and Insulin Tolerance Tests: These tests are performed to assess insulin sensitivity.[6]
-
Immunohistochemistry: Pancreatic tissues are stained to evaluate the protective effects of this compound on pancreatic alpha and beta cells.[5][6]
-
Gene Expression Analysis: Hepatic metabolism-related gene expression is evaluated to understand the molecular mechanisms.[5]
In Vivo Neuroprotection Study in Aged Rats
-
Animal Model: An aging model is induced in rats by injecting quinolinic acid into the hippocampal CA1 region.[3]
-
Drug Administration: Rats are intraperitoneally injected with low, medium, and high doses of this compound (50, 100, 200 mg/kg) for 4 weeks.[3]
-
Behavioral Testing: The Morris water maze test is used to assess learning and memory, measuring escape latency and the number of errors in finding the platform.[3]
-
Histological Analysis: Hematoxylin-eosin staining of hippocampal tissue is performed to assess neuronal survival and pathological changes.[3]
-
Biochemical Analysis: Cholinesterase activity and acetylcholine and choline content in hippocampal homogenates are measured.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by this compound is essential for a comprehensive understanding of its mechanisms of action.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits the MAPK pathway and NF-κB activation, reducing inflammatory cytokine production.
This compound's Neuroprotective Signaling Pathway
Caption: this compound promotes neuronal protection by activating the PKA/CREB/BDNF signaling pathway.
Experimental Workflow for In Vivo Anti-diabetic Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis of Eleutheroside E Analogs: A Researcher's Guide
This guide provides a comprehensive framework for conducting comparative potency assays of Eleutheroside E (EE) and its synthetic or natural analogs. Designed for researchers in drug discovery and pharmacology, it details experimental protocols, data presentation standards, and visual workflows to objectively assess and compare the biological activity of these compounds. This compound, a key bioactive constituent of Acanthopanax senticosus, has demonstrated a range of therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] Evaluating the potency of its analogs is a critical step in identifying new therapeutic candidates with improved efficacy and safety profiles.
The proposed workflow employs a tiered approach, beginning with broad cytotoxicity screening, followed by target-specific binding assays, and culminating in functional assays that measure the modulation of key signaling pathways.
Data Presentation: Summarizing Potency Metrics
Quantitative data from the assays should be systematically organized to facilitate direct comparison between this compound and its analogs. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are key metrics for potency.
Table 1: Comparative Cytotoxicity in H9c2 Cardiomyoblast Cells
| Compound | IC50 (µM) after 48h Exposure |
| This compound | Value |
| Analog A | Value |
| Analog B | Value |
| Analog C | Value |
Table 2: Comparative Inhibition of NF-κB Activation
| Compound | IC50 (µM) for p65 Phosphorylation |
| This compound | Value |
| Analog A | Value |
| Analog B | Value |
| Analog C | Value |
Table 3: Comparative Target Binding Affinity
| Compound | Binding Affinity (Ki, µM) |
| This compound | Value |
| Analog A | Value |
| Analog B | Value |
| Analog C | Value |
Experimental Workflow
The evaluation of this compound analogs follows a logical progression from general bioactivity to specific mechanistic action. This ensures an efficient use of resources, with only the most promising compounds advancing to more complex and targeted assays.
Caption: Tiered experimental workflow for comparative potency assays.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and valid comparison. The following protocols are foundational for assessing the potency of this compound analogs.
Cell Viability / Cytotoxicity Assay (MTS Protocol)
This assay determines the concentration of the compounds that causes a 50% reduction in viable cells (IC50), providing a therapeutic window for subsequent functional assays.[2]
Materials:
-
H9c2 cells (or other relevant cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound and analogs
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Receptor Binding Assay (Competitive)
This assay measures the ability of this compound analogs to compete with a known radiolabeled or fluorescent ligand for binding to a specific receptor or target protein.[3][4] This protocol provides a general template that should be adapted to the specific target of interest.
Materials:
-
Cell membranes or purified receptor protein
-
Radiolabeled ligand (e.g., ³H-ligand) or fluorescent ligand specific to the target
-
This compound and analogs
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filter mats (for radioligand assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the unlabeled compounds (this compound and analogs) at various concentrations, and a fixed concentration of the labeled ligand.
-
Reaction Initiation: Add the cell membrane preparation or purified receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Separation of Bound/Free Ligand:
-
Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Fluorescent: No separation step is typically needed.
-
-
Detection:
-
Radioligand: Place the filter mats in scintillation vials with scintillation fluid and count using a scintillation counter.
-
Fluorescent: Measure the fluorescence polarization or intensity directly in the plate reader.
-
-
Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percentage of inhibition of specific binding against the log of the compound concentration to calculate the IC50, from which the inhibition constant (Ki) can be derived.
Signaling Pathway Analysis (Western Blotting)
This compound has been shown to modulate inflammatory pathways such as NF-κB and MAPK.[1][5] Western blotting can quantify the effect of analogs on the phosphorylation of key proteins in these pathways.
Materials:
-
Cell line responsive to an inflammatory stimulus (e.g., LPS-stimulated RAW 264.7 macrophages)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound or its analogs for 1-2 hours.
-
Stimulation: Induce pathway activation by adding a stimulus (e.g., 1 µg/mL LPS for NF-κB activation) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized signal against compound concentration to determine potency.
Signaling Pathway Diagrams
Understanding the mechanism of action is key to interpreting potency data. This compound is known to interfere with inflammatory signaling.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, which retains the p65/p50 dimer in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is another critical pathway in cellular responses to stress and inflammation that is modulated by this compound.[5][9]
Caption: Modulation of the MAPK signaling cascade by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validating the therapeutic potential of Eleutheroside E for specific diseases
For Researchers, Scientists, and Drug Development Professionals
Eleutheroside E (EE), a prominent bioactive compound derived from Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the therapeutic potential of this compound across several disease areas, supported by experimental data. We will delve into its efficacy in preclinical models of Type 2 Diabetes, Osteoporosis, Parkinson's Disease, Radiation-Induced Cognitive Impairment, and Cardiac Injury, and compare its mechanistic action with established therapeutic alternatives.
Type 2 Diabetes Mellitus
This compound has demonstrated significant potential in ameliorating insulin resistance and improving glucose metabolism, positioning it as a prospective candidate for the management of type 2 diabetes.
Comparative Performance Data
| Parameter | This compound | Metformin (Standard of Care) |
| Model | db/db mice (a genetic model of type 2 diabetes)[1] | db/db mice |
| Dosage | 0.003% in diet for 5 weeks[1] | Typically 150-250 mg/kg/day in db/db mice |
| Effect on Fasting Blood Glucose | Significantly decreased[1] | Significantly decreases blood glucose levels |
| Effect on Serum Insulin | Significantly decreased[1] | Generally does not significantly alter insulin levels |
| Insulin Sensitivity (HOMA-IR) | Significantly attenuated[1] | Improves insulin sensitivity |
| Glucose Uptake (in vitro) | Increased insulin-provoked glucose uptake in C2C12 myotubes and improved TNF-α-induced suppression of glucose uptake in 3T3-L1 adipocytes[1] | Increases glucose uptake in peripheral tissues |
| Hepatic Glucose Metabolism | Upregulated glycolysis and downregulated gluconeogenesis[1] | Primarily reduces hepatic glucose production |
Experimental Protocol: In Vivo Study in db/db Mice[1]
-
Animal Model: Five-week-old male db/db mice were used.
-
Treatment: Mice were fed a diet containing 0.003% this compound for 5 weeks.
-
Parameters Measured: Fasting blood glucose and serum insulin levels were measured. An intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) were performed.
-
Mechanism of Action Analysis: The expression of genes involved in glycolysis and gluconeogenesis in the liver and components of the insulin signaling pathway in skeletal muscle were analyzed.
Signaling Pathway: Insulin Signaling
This compound appears to enhance the insulin signaling pathway, leading to improved glucose uptake and metabolism.
Caption: this compound enhances the insulin signaling pathway.
Osteoporosis
This compound has shown protective effects against bone loss in a preclinical model of postmenopausal osteoporosis.
Comparative Performance Data
| Parameter | This compound | Alendronate (Standard of Care) |
| Model | Ovariectomized (OVX) mice[2] | Ovariectomized (OVX) rats/mice |
| Dosage | 20 mg/kg and 40 mg/kg, daily for 12 weeks[2] | Typically 1-10 mg/kg/day in OVX models |
| Effect on Bone Mineral Density (BMD) | Significantly increased at 40 mg/kg[2] | Increases BMD |
| Effect on Bone Microarchitecture (BV/TV, Tb.N) | Significantly increased at 40 mg/kg[2] | Improves bone microarchitecture |
| Effect on Bone Resorption Markers (TRAP, CTX) | Significantly decreased serum levels[2] | Decreases bone resorption markers |
| Effect on Bone Formation Markers (P1NP) | Increased serum levels[2] | Can have variable effects on formation markers |
Experimental Protocol: Ovariectomized (OVX) Mouse Model[2]
-
Animal Model: Seven-week-old female C57BL/6J mice underwent ovariectomy.
-
Treatment: Mice were treated with this compound (20 mg/kg and 40 mg/kg) via oral gavage daily for 12 weeks.
-
Parameters Measured: Bone mineral density and microarchitecture of the femur were analyzed by micro-CT. Serum levels of bone turnover markers (TRAP, CTX, P1NP) and inflammatory cytokines (TNF-α, IL-6) were measured by ELISA.
Signaling Pathway: Wnt/β-catenin Signaling
Network pharmacology analysis suggests that this compound may exert its anti-osteoporotic effects by modulating the Wnt signaling pathway, which is crucial for osteoblast differentiation and bone formation.
Caption: Postulated effect of this compound on Wnt signaling.
Parkinson's Disease
In vitro studies suggest that this compound may have a protective role in a cellular model of Parkinson's disease.
Comparative Performance Data
| Parameter | This compound | L-DOPA (Standard of Care) |
| Model | MPTP-induced PC-12 cells (a cellular model of Parkinson's disease)[3][4] | Not directly applicable in this in vitro model |
| Concentration | 100 µmol/L, 300 µmol/L, and 500 µmol/L[3][4] | - |
| Effect on Cell Viability | Increased cell survival rate[3][4] | - |
| Effect on Apoptosis | Decreased apoptosis rate[4] | - |
| Effect on Mitochondrial Membrane Potential | Increased mitochondrial membrane potential[3][4] | - |
| Effect on Reactive Oxygen Species (ROS) | Decreased intracellular ROS levels[3][4] | - |
| Mechanism | Upregulated the expression of CytC, Nrf2, and NQO1 proteins[4] | Precursor to dopamine, replenishes dopamine levels |
Experimental Protocol: MPTP-Induced PC-12 Cell Model[3][4]
-
Cell Line: Rat adrenal pheochromocytoma (PC-12) cells.
-
Induction of Parkinson's Disease Model: Cells were treated with 2500 µmol/L of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment: Cells were pre-treated with this compound at concentrations of 100 µmol/L, 300 µmol/L, and 500 µmol/L before MPTP exposure.
-
Parameters Measured: Cell survival rate was measured using the CCK-8 assay. Mitochondrial membrane potential and intracellular ROS levels were also assessed. Protein expression was analyzed by Western blot.
Signaling Pathway: Nrf2/ARE Pathway
This compound appears to exert its neuroprotective effects by activating the Nrf2 signaling pathway, which plays a critical role in the antioxidant defense system.
Caption: this compound activates the Nrf2 antioxidant pathway.
Radiation-Induced Cognitive Impairment
This compound has demonstrated neuroprotective effects against cognitive deficits caused by radiation.
Comparative Performance Data
| Parameter | This compound | No established standard of care for prevention |
| Model | 60Co-γ ray irradiated mice[5] | - |
| Dosage | 50 mg/kg, daily for four weeks[5] | - |
| Effect on Cognition and Spatial Memory | Improved cognitive and spatial memory impairments[5] | - |
| Effect on Hippocampal Neurons | Protected hippocampal neurons[5] | - |
| Effect on Gut Microbiota | Remodeled the gut microbiota, particularly increasing Lactobacillus[5] | - |
| Mechanism | Activated the PKA/CREB/BDNF signaling pathway via the gut microbiota[5] | - |
Experimental Protocol: Radiation-Induced Cognitive Impairment in Mice[5]
-
Animal Model: Mice were exposed to 60Co-γ ray irradiation.
-
Treatment: Mice were administered this compound (50 mg/kg) daily for four weeks.
-
Behavioral Tests: Cognitive and spatial memory were assessed using behavioral tests.
-
Mechanism of Action Analysis: Hippocampal neurons were examined. The gut microbiota composition was analyzed, and fecal transplantation was performed. The PKA/CREB/BDNF signaling pathway in the hippocampus was investigated.
Signaling Pathway: Gut-Brain Axis and PKA/CREB/BDNF Signaling
This compound's neuroprotective effects in this context are mediated through the gut-brain axis, ultimately activating a key signaling pathway for neuronal survival and plasticity.
Caption: Gut-Brain Axis mediation of this compound's effects.
Cardiac Injury (Hypoxia/Reoxygenation)
This compound exhibits cardioprotective effects in a cellular model of ischemia-reperfusion injury.
Comparative Performance Data
| Parameter | This compound | Captopril (ACE Inhibitor) |
| Model | H9c2 cells subjected to hypoxia/reoxygenation (H/R)[6] | Rat models of ischemia-reperfusion |
| Concentration | 100 µM[6] | - |
| Effect on Cell Viability | Enhanced cell viability[6] | Reduces infarct size |
| Effect on Apoptosis | Attenuated cardiomyocyte apoptosis[6] | Reduces apoptosis |
| Effect on Oxidative Stress | Inhibited mitochondrial oxidative stress[6] | Reduces oxidative stress |
| Mechanism | Suppressed the MAPK signaling pathway and inhibited NF-κB activation[6] | Reduces angiotensin II, decreases vasoconstriction and inflammation |
Experimental Protocol: Hypoxia/Reoxygenation in H9c2 Cells[6]
-
Cell Line: H9c2 rat cardiomyocyte cell line.
-
Induction of Injury: Cells were subjected to hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.
-
Treatment: Cells were pre-treated with this compound (100 µM).
-
Parameters Measured: Cell viability, apoptosis, mitochondrial oxidative stress, and the activation of the MAPK and NF-κB signaling pathways were assessed.
Signaling Pathway: MAPK/NF-κB Signaling
This compound's cardioprotective effects are associated with the inhibition of the pro-inflammatory MAPK/NF-κB signaling pathway.
Caption: this compound inhibits the MAPK/NF-κB pathway.
Disclaimer: The comparative data presented for standard-of-care treatments are based on existing literature and are not from direct head-to-head studies with this compound. This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. Further research, including direct comparative clinical trials, is necessary to fully validate the therapeutic potential of this compound.
References
- 1. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound supplementation prevents radiation-induced cognitive impairment and activates PKA signaling via gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Efficacy of Eleutheroside E and Eleutherococcus senticosus Extracts
Disclaimer: This meta-analysis addresses the available clinical trial data for Eleutherococcus senticosus (Siberian ginseng) extracts, which contain Eleutheroside E as a key active component. To date, no comprehensive clinical trials have been published on the effects of isolated this compound in humans. The findings presented here are based on studies of extracts standardized to varying levels of eleutherosides, and therefore the specific contribution of this compound to the observed outcomes cannot be definitively isolated.
This guide provides a comparative summary of the clinical evidence for researchers, scientists, and drug development professionals. The data is presented to facilitate an objective assessment of the therapeutic potential of Eleutherococcus senticosus extracts across various physiological and cognitive domains.
Data Summary of Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the effects of Eleutherococcus senticosus extracts on fatigue, cognitive function, immune response, and physical performance.
Table 1: Effects on Fatigue and Quality of Life
| Study | Population | Intervention | Duration | Outcome Measures | Results |
| Hartz et al. (2004)[1][2] | 96 subjects with chronic fatigue | E. senticosus (2 g/day , standardized to 0.112% eleutherosides B + E) vs. placebo | 2 months | Rand Vitality Index (RVI) | No overall significant difference. Subgroup analysis showed improvement in subjects with less severe fatigue (p=0.04).[1][2] |
| Cicero et al. (2004)[3] | 20 elderly, hypertensive volunteers | E. senticosus extract (300 mg/day) vs. placebo | 8 weeks | SF-36v2 Health Survey | Significant improvement in social functioning at 4 weeks (p=0.02), but not sustained at 8 weeks.[3] |
Table 2: Effects on Cognitive Function
| Study | Population | Intervention | Duration | Outcome Measures | Results |
| T. Asashima et al. (2020)[4][5] | Healthy adults | Combined extract of E. senticosus leaves and Drynaria fortunei rhizomes | 12 weeks | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Significant increase in the figure recall subscore (p=0.045). Intragroup improvements in language domain (p=0.040) and semantic fluency (p=0.021).[4][5] |
Table 3: Effects on Immune Function
| Study | Population | Intervention | Duration | Outcome Measures | Results |
| Bohn et al. (1987)[6] | 36 healthy volunteers | Ethanolic E. senticosus extract (10 mL, 3 times/day) vs. placebo | 4 weeks | Lymphocyte subsets (flow cytometry) | Drastic increase in total immunocompetent cells, especially T helper/inducer cells, cytotoxic T cells, and NK cells.[6] |
| Gaffney et al. (2001)[7] | Endurance athletes | Ethanolic E. senticosus extract (8 mL/day) vs. placebo | 6 weeks | Lymphocyte subsets | No significant changes in circulating numbers of total T-cells, T-helper cells (CD4), T-suppressor cells (CD8), CD4 to CD8 ratio, natural killer cells, and B lymphocytes.[7] |
Table 4: Effects on Physical Performance
| Study | Population | Intervention | Duration | Outcome Measures | Results |
| Dowling et al. (1996)[8][9] | 20 highly trained distance runners | E. senticosus extract (3.4 mL/day) vs. placebo | 8 weeks | VO2, heart rate, lactate, time to exhaustion | No significant ergogenic effect observed on metabolic, performance, or psychological parameters.[8][9] |
| Goulet & Dionne (2005)[10] | Review of studies | Various | Various | Cardiorespiratory fitness, fat metabolism, endurance performance | Review concluded that methodologically sound studies showed no benefit of E. senticosus supplementation.[10] |
| Kuo et al. (2010)[11] | Recreationally trained males | E. senticosus (800 mg/day) | 8 weeks | Endurance capacity, VO2max, heart rate, lactate | Significant increase in VO2max (p<0.05), endurance time (p<0.05), and glycogen sparing effect.[11] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Hartz et al. (2004) - Chronic Fatigue Study[1][2]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 96 subjects with substantial fatigue of at least 6 months duration with no identifiable cause.
-
Intervention: Participants received either placebo or 2 g of Eleutherococcus senticosus daily for 2 months. The extract was standardized to contain 0.112% eleutherosides B and E.
-
Outcome Assessment: The primary outcome was the change in the Rand Vitality Index (RVI), a self-reported measure of energy and fatigue, at 1 and 2 months.
-
Statistical Analysis: Mean change in RVI was compared between the placebo and E. senticosus groups. Subgroup analyses were performed based on baseline fatigue severity and duration.
T. Asashima et al. (2020) - Cognitive Function Study[4][5]
-
Study Design: Placebo-controlled, randomized, double-blind study.
-
Participants: Healthy adult volunteers.
-
Intervention: Participants received a combined water extract of Eleutherococcus senticosus leaves and Drynaria fortunei rhizomes or a placebo for 12 weeks.
-
Outcome Assessment: Cognitive function was assessed using the Japanese version of the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).
-
Statistical Analysis: Intergroup and intragroup comparisons of RBANS scores were conducted.
Bohn et al. (1987) - Immune Function Study[6]
-
Study Design: Placebo-controlled, double-blind study.
-
Participants: 36 healthy volunteers.
-
Intervention: Participants received 10 mL of an ethanolic Eleutherococcus senticosus preparation three times daily for 4 weeks. The placebo group received a solution with an identical ethanol concentration.
-
Outcome Assessment: Cellular immune status was determined by quantitative multi-parameter flow cytometry using monoclonal antibodies against specific surface markers of human lymphocyte subsets.
-
Statistical Analysis: Comparison of the absolute numbers and activation states of lymphocyte subsets between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate proposed signaling pathways and experimental workflows based on preclinical and clinical findings.
References
- 1. Randomized controlled trial of Siberian ginseng for chronic fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized controlled trial of Siberian ginseng for chronic fatigue | Psychological Medicine | Cambridge Core [cambridge.org]
- 3. Effects of Siberian ginseng (Eleutherococcus senticosus maxim.) on elderly quality of life: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow-cytometric studies with eleutherococcus senticosus extract as an immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Eleutherococcus senticosus on submaximal and maximal exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the effects of eleutherococcus senticosus on endurance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eleuthero: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Eleutheroside E Safety Profile: A Comparative Analysis with Other Notable Phytochemicals
A Guide for Researchers and Drug Development Professionals
The increasing interest in phytochemicals for therapeutic applications necessitates a thorough understanding of their safety profiles. This guide provides a comparative analysis of the safety profile of Eleutheroside E against other well-researched phytochemicals: Resveratrol, Curcumin, and Quercetin. This objective comparison is supported by available toxicological data and detailed experimental protocols for key safety assays.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative safety data for this compound and the selected comparator phytochemicals. It is important to note that specific LD50 and NOAEL data for isolated this compound are limited in publicly available literature. The data for this compound are primarily derived from studies on Eleutherococcus senticosus extracts, of which this compound is a major active component.
| Phytochemical | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | NOAEL (No-Observed-Adverse-Effect-Level) | Adverse Effects/Observations |
| This compound | Mouse | Oral | TDLo: 90 mg/kg (9 days, intermittent)[1] | Not explicitly defined for the isolated compound. | Classified as "Harmful if swallowed."[1][2][3] Studies on Eleutherococcus senticosus extract (up to 5000 mg/kg) showed no significant toxicity.[4] |
| Resveratrol | Rat | Oral | >2000 mg/kg | 200 - 750 mg/kg/day[5][6] | High doses may lead to decreased body weight and kidney effects.[5] |
| Dog | Oral | - | 600 mg/kg/day[5][6] | Generally well-tolerated.[5] | |
| Curcumin | Rat | Oral | >2000 mg/kg to >5000 mg/kg[7][8] | 220 - 720 mg/kg/day[9][10] | Generally recognized as safe (GRAS). High doses may cause gastrointestinal issues.[7] |
| Quercetin | Rat | Oral | 161 mg/kg[11][12] | Not clearly established. | - |
| Mouse | Oral | 159 mg/kg[13] | - | - |
TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect in a particular species.
Experimental Protocols for Key Safety Assays
Accurate assessment of a phytochemical's safety profile relies on standardized and reproducible experimental protocols. Below are detailed methodologies for three critical assays used in toxicological evaluation.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study is designed to determine the short-term toxicity of a substance after a single oral dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.
Principle: The test substance is administered orally to a small group of animals at a defined dose. The presence or absence of mortality in this group determines the next dose level for another group of animals. This process continues until enough information is gathered to classify the substance's toxicity.
Experimental Workflow:
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Experimental Workflow:
Caption: Workflow of the MTT Cytotoxicity Assay.
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical substance. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8][15]
Principle: The test substance is incubated with the bacterial strains. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is an indication of the mutagenic potential of the substance.[8][15] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]
Experimental Workflow:
Caption: Workflow of the Ames Test for Mutagenicity.
Discussion and Conclusion
A direct comparison of the safety profile of this compound with Resveratrol, Curcumin, and Quercetin is challenging due to the limited availability of specific toxicological data for the isolated this compound compound. The available information, primarily from studies on Eleutherococcus senticosus extracts, suggests a low toxicity profile. One safety data sheet indicates that this compound is "Harmful if swallowed," with a reported oral TDLo of 90 mg/kg in mice over a 9-day intermittent period.[1] However, acute toxicity studies on the whole extract have not shown significant toxicity at doses up to 5000 mg/kg in rats.[4]
In contrast, Resveratrol and Curcumin have been more extensively studied, with established LD50 values generally exceeding 2000 mg/kg in rats, indicating a low acute toxicity. Their NOAELs have also been determined in various studies, providing a good understanding of their long-term safety. Quercetin, on the other hand, exhibits a lower oral LD50 in rodents, suggesting a higher potential for acute toxicity compared to Resveratrol and Curcumin.
For a comprehensive safety assessment of this compound, further studies are warranted to establish its LD50 and NOAEL values as an isolated compound. The experimental protocols detailed in this guide provide a framework for conducting such essential toxicological evaluations. Researchers and drug development professionals should consider these data and the need for further investigation when evaluating the therapeutic potential of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|39432-56-9|MSDS [dcchemicals.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. bemsreports.org [bemsreports.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. No Observed Adverse Effect Level (NOAEL) | EFSA [efsa.europa.eu]
- 13. Indication-specific dosing for Acanthopanax Senticosus, Devil's Bush, Eleuthero Siberian ginseng in combination, frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. nucro-technics.com [nucro-technics.com]
Safety Operating Guide
Safe Disposal of Eleutheroside E: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Eleutheroside E, intended for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
General Disposal Principles
The primary principle for the disposal of this compound is to handle all waste in accordance with local, state, and federal regulations.[1] Legislation regarding waste disposal can vary significantly by region, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance.[1]
A recommended hierarchy of controls for chemical waste should be considered:
-
Reduction: Minimize the generation of waste in the first place.
-
Reuse: If the material is unused and uncontaminated, consider its potential for reuse.
-
Recycling: Consult the manufacturer about recycling options.[1]
-
Disposal: When other options are not feasible, dispose of the material safely through an approved waste disposal plant.[2]
Under no circumstances should this compound waste or wash water from cleaning be allowed to enter drains or water courses, as it is classified as very toxic to aquatic life with long-lasting effects.[2][3]
Hazard Summary
This compound presents several hazards that must be understood to ensure safe handling and disposal.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2][3][4] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[2] |
| Combustibility | Combustible Solid | Burns but propagates flame with difficulty. Dust clouds may form an explosive mixture with air.[1] |
Personal Protective Equipment (PPE) for Disposal
When handling this compound for disposal, especially during spill cleanup, appropriate personal protective equipment must be worn.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2] An eye wash unit should be accessible.[1]
-
Hand Protection: Wear protective gloves.[2] Suitable materials include nitrile rubber, butyl rubber, or polychloroprene.[1] Always wash hands thoroughly after removing gloves.[1]
-
Body Protection: An impervious lab coat or apron (e.g., P.V.C.) is recommended.[1][2]
-
Respiratory Protection: For major spills or when generating dust, use a suitable respirator tested and approved under government standards like NIOSH (US) or CEN (EU).
Experimental Protocols: Spill Management and Disposal
The following sections provide detailed methodologies for managing spills and preparing this compound for final disposal.
Protocol 1: Spill Management and Cleanup
This protocol outlines the procedure for cleaning up spills of this compound.
A. Minor Spills (Small quantity of solid):
-
Immediate Cleanup: Clean up all spills immediately.[1]
-
Avoid Dust Inhalation: Avoid breathing in the dust and prevent contact with skin and eyes.[1]
-
Containment: Carefully sweep or scoop up the solid material.
-
Collection: Place the collected material into a suitable, clearly labeled container for waste disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water. Collect all cleaning materials and wash water for disposal.[1][3]
B. Major Spills (Large quantity or liquid suspension):
-
Alert Personnel: CAUTION: Advise personnel in the area of the spill.[1]
-
Evacuate: Evacuate non-essential personnel to a safe area.[2][3]
-
Alert Authorities: Alert Emergency Responders and inform them of the location and nature of the hazard.[1]
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[2][3]
-
Cleanup:
-
Collection: Place the contaminated absorbent material and any remaining solid into a sealed, properly labeled container for disposal.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3] Dispose of all contaminated materials, including PPE, as hazardous waste.
Protocol 2: Step-by-Step Disposal Procedure
This protocol provides a logical workflow for the final disposal of this compound waste.
-
Characterize the Waste: Determine if the waste is unused pure this compound, contaminated material from a spill, or empty containers.
-
Segregate the Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.
-
Containerization:
-
Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection and final disposal at an approved waste disposal plant.[2] Do not attempt to dispose of the material through standard laboratory or municipal waste channels.
Mandatory Visualizations
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eleutheroside E
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Eleutheroside E, a bioactive compound with increasing interest in pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental ingestion, inhalation, and skin contact, as well as environmental release.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or use of a fume hood. | Minimizes inhalation of airborne powder. |
Note: Always inspect PPE for integrity before use. Replace gloves immediately if contaminated, torn, or punctured.
Operational Plan: From Receipt to Use
This section outlines the standard operating procedure for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly sealed.
Weighing and Handling of Powdered this compound
Due to the risk of inhalation of fine particles, all handling of powdered this compound must be conducted in a controlled environment.
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required PPE as outlined in Table 1.
-
Weighing:
-
Use a dedicated, clean weighing boat or paper.
-
Carefully scoop the desired amount of powder using a clean spatula.
-
Avoid creating dust clouds. If dust is generated, stop and allow it to settle before proceeding.
-
Close the primary container immediately after weighing.
-
-
Cleaning: Clean the weighing area and any utensils used with a damp cloth to collect any residual powder. Dispose of the cloth as solid chemical waste.
Dissolving this compound
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Procedure:
-
In a fume hood, add the weighed this compound powder to the solvent in a suitable container.
-
Stir the solution gently to dissolve the compound. Avoid splashing.
-
If heating is required, use a controlled heating source such as a water bath or heating mantle. Never use an open flame.
-
-
Labeling: Immediately label the container with the solution's name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high toxicity to aquatic life.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]
Waste Segregation
-
Solid Waste: This includes unused this compound powder, contaminated weighing paper, gloves, and disposable lab coats.
-
Liquid Waste: This includes solutions containing this compound and any solvents used for rinsing glassware.
-
Contaminated Sharps: Needles, syringes, or other sharps that have come into contact with this compound.
Waste Collection and Labeling
-
Containers: Use separate, clearly labeled, and leak-proof containers for each type of waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the type of waste (solid or liquid).
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory.
Disposal Procedures
-
Solid Waste: Place all solid waste in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated cleaning materials into a sealed container and dispose of it as hazardous solid waste.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to be a primary resource for researchers working with this compound. By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
